SRT 1720 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTKUVUFMWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SRT1720 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT1720 is a synthetic small molecule that has been extensively studied as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging. SRT1720 has demonstrated therapeutic potential in various preclinical models of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the mechanism of action of SRT1720 dihydrochloride, including its molecular interactions, effects on signaling pathways, and physiological consequences. It also presents a critical evaluation of the available data, including the controversy surrounding its direct mode of action, and summarizes key quantitative data and experimental methodologies.
Core Mechanism of Action: Allosteric Activation of SIRT1
SRT1720 is reported to be a selective, allosteric activator of SIRT1.[1] It is believed to bind to an allosteric site within the amino-terminal domain of the SIRT1 enzyme-peptide substrate complex.[1] This binding is thought to induce a conformational change that lowers the Michaelis constant (Km) of SIRT1 for its acetylated substrates, thereby increasing its catalytic efficiency without altering the Km for its co-substrate NAD+ or the maximum reaction velocity (Vmax).[2]
The Controversy: A Critical Perspective
It is crucial to acknowledge a significant controversy in the field regarding the direct activation of SIRT1 by SRT1720. Several studies have suggested that the observed activation of SIRT1 by SRT1720 in vitro is an artifact of the experimental setup, specifically the use of peptide substrates labeled with a fluorophore.[2][3] These studies propose that SRT1720 may interact with the fluorophore-tagged substrate rather than directly with the SIRT1 enzyme, leading to an apparent increase in activity.[2][3] In these studies, SRT1720 did not activate SIRT1 when native, unlabeled peptide or full-length protein substrates were used.[2][3]
Despite this in vitro controversy, a large body of evidence from cell-based assays and in vivo animal studies demonstrates that SRT1720 consistently elicits biological effects that are dependent on the presence and activity of SIRT1.[4][5] This suggests that while the direct allosteric activation model may be an oversimplification, SRT1720 robustly and effectively engages the SIRT1 pathway within a cellular context, leading to the deacetylation of key downstream targets.
Key Signaling Pathways Modulated by SRT1720
The activation of SIRT1 by SRT1720 initiates a cascade of downstream signaling events that mediate its diverse physiological effects.
Deacetylation of Non-Histone Proteins
SIRT1's primary function is the deacetylation of lysine residues on a wide range of non-histone proteins, thereby modulating their activity, stability, and localization. Key targets of the SRT1720-SIRT1 axis include:
-
p53: Deacetylation of the tumor suppressor p53 by SIRT1 inhibits its transcriptional activity, leading to a reduction in apoptosis and cell cycle arrest.[6]
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and function. Its deacetylation by SIRT1 enhances its activity, leading to increased mitochondrial number and improved oxidative metabolism.[6]
-
Forkhead box O (FOXO) transcription factors: Deacetylation of FOXO proteins by SIRT1 can either activate or inhibit their transcriptional activity, depending on the specific family member and cellular context. This can influence processes such as stress resistance and metabolism.[6]
-
Nuclear Factor-kappa B (NF-κB): SIRT1 can deacetylate the p65 subunit of NF-κB, a key pro-inflammatory transcription factor.[7] This deacetylation inhibits NF-κB's transcriptional activity, leading to a potent anti-inflammatory effect.[7]
Crosstalk with Other Signaling Pathways
The effects of SRT1720-mediated SIRT1 activation are further amplified through crosstalk with other critical cellular signaling pathways:
-
AMP-activated protein kinase (AMPK): In some long-term studies, SRT1720 treatment has been associated with the activation of AMPK, a central regulator of cellular energy homeostasis.[6] However, this is likely an indirect, downstream consequence of the metabolic changes induced by SIRT1 activation, as SRT1720 does not appear to directly activate AMPK.[6]
-
Protein Kinase A (PKA): In the context of vascular smooth muscle cell senescence, SRT1720 has been shown to increase SIRT1 activity and AMPKα phosphorylation at Ser485 via the cAMP-PKA pathway.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for SRT1720.
| Parameter | Value | Assay/Method | Reference |
| SIRT1 EC1.5 | 0.16 µM | Cell-free assay | [1] |
| SIRT2 EC1.5 | 37 µM | Cell-free assay | [1] |
| SIRT3 EC1.5 | > 300 µM | Cell-free assay | [1] |
Table 1: In Vitro Potency and Selectivity of SRT1720. EC1.5 is the concentration required to increase enzyme activity by 50%.
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| Diet-induced obese mice | 30 or 100 mg/kg/day (oral gavage) | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity | [8] |
| Zucker fa/fa rats | Not specified | Whole-body glucose homeostasis, Insulin sensitivity | Improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver | [8] |
| Multiple Myeloma Xenograft Mice | 200 mg/kg (5 days/week) | Tumor growth | Significant inhibition of tumor growth | |
| Aged Mice (B6D2F1) | 100 mg/kg/day (oral gavage) for 4 weeks | Vascular endothelial dysfunction | Restored endothelial-dependent dilation | [4] |
| Mice on standard diet | 100 mg/kg/day (in diet) | Lifespan | 8.8% increase in mean lifespan | [5] |
Table 2: Summary of In Vivo Efficacy of SRT1720 in Preclinical Models.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vitro SIRT1 Activation Assay (Fluorescence Polarization)
This assay is commonly used to screen for and characterize SIRT1 activators.
Principle: The assay measures the deacetylation of a fluorophore-labeled peptide substrate by SIRT1. The deacetylated product is then cleaved by a protease, resulting in a change in fluorescence polarization.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing SIRT1 enzyme, a fluorophore-labeled acetylated peptide substrate (e.g., derived from p53), and NAD+ in a suitable buffer.
-
Compound Addition: SRT1720 or a vehicle control is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the deacetylation reaction to proceed.
-
Protease Digestion: A protease that specifically cleaves the deacetylated peptide is added to the reaction.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured using a plate reader. A decrease in polarization indicates enzymatic activity.
-
Data Analysis: The EC1.5 value is calculated by plotting the percentage of activation against the logarithm of the compound concentration.
Western Blot Analysis for Protein Deacetylation
This technique is used to assess the deacetylation of specific SIRT1 substrates in cells or tissues.
Protocol Overview:
-
Sample Preparation: Cells or tissues are treated with SRT1720 or a vehicle control. Protein lysates are then prepared.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the acetylated form of the protein of interest (e.g., acetyl-p53). A second primary antibody against the total protein is used as a loading control.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
Quantification: The band intensities are quantified to determine the relative levels of the acetylated protein.
Animal Models of Disease
Various animal models are used to evaluate the in vivo efficacy of SRT1720.
-
Diet-Induced Obesity (DIO) Mouse Model: Mice are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic abnormalities. SRT1720 is then administered to assess its effects on these parameters.
-
Xenograft Tumor Models: Human cancer cells (e.g., multiple myeloma) are implanted into immunocompromised mice. Once tumors are established, mice are treated with SRT1720 to evaluate its anti-tumor activity.
-
Aging Models: Aged mice are used to study the effects of SRT1720 on age-related physiological decline, such as vascular dysfunction.
Visualizations of Signaling Pathways and Workflows
SRT1720-SIRT1 Signaling Pathway
Caption: SRT1720 allosterically activates SIRT1, leading to the deacetylation of key protein targets.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for assessing the in vivo efficacy of SRT1720 in a disease model.
Conclusion
SRT1720 dihydrochloride is a potent modulator of the SIRT1 signaling pathway with demonstrated efficacy in a wide range of preclinical disease models. While the precise molecular mechanism of its interaction with SIRT1 in vitro remains a subject of debate, its ability to engage the SIRT1 pathway in cellular and whole-animal systems is well-documented. The downstream consequences of SRT1720-mediated SIRT1 activation, including the deacetylation of key regulatory proteins, lead to beneficial effects on metabolism, inflammation, and cellular stress responses. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in human diseases. This guide provides a comprehensive overview of the current understanding of SRT1720 for researchers and drug development professionals in the field.
References
- 1. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining a High Dose of Metformin With the SIRT1 Activator, SRT1720, Reduces Life Span in Aged Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Mechanisms of SRT1720 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 dihydrochloride, a synthetic small molecule, has garnered significant attention in the scientific community for its potent and specific activation of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and inflammation. By allosterically activating SIRT1, SRT1720 mimics some of the beneficial effects of calorie restriction, positioning it as a promising therapeutic agent for age-related diseases such as type 2 diabetes, cardiovascular disorders, and neurodegeneration. This technical guide provides an in-depth exploration of the core downstream targets and signaling pathways modulated by SRT1720, supported by quantitative data from key studies and detailed experimental protocols.
Core Downstream Signaling Pathways of SRT1720/SIRT1 Activation
SRT1720's mechanism of action is centered on its ability to enhance the catalytic efficiency of SIRT1. This heightened deacetylase activity impacts a host of downstream substrate proteins, thereby initiating distinct signaling cascades. The most well-characterized of these pathways are the PGC-1α, AMPK, FOXO, and NF-κB signaling axes.
PGC-1α Pathway: Enhancing Mitochondrial Biogenesis and Function
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. SRT1720-mediated activation of SIRT1 leads to the deacetylation of PGC-1α.[1][2][3] This post-translational modification enhances PGC-1α's transcriptional coactivator activity, resulting in the increased expression of genes involved in mitochondrial respiration and fatty acid oxidation.[1][4]
AMPK Pathway: A Complex Interplay in Metabolic Regulation
The relationship between SRT1720, SIRT1, and AMP-activated protein kinase (AMPK) is multifaceted. Some studies suggest that SIRT1 activation can lead to the activation of AMPK, a key cellular energy sensor.[5][6] Conversely, other evidence indicates that SRT1720 can activate AMPK independently of SIRT1, potentially through the inhibition of cyclic AMP-degrading phosphodiesterases.[7] Activated AMPK, in turn, can phosphorylate and further activate PGC-1α and other metabolic targets.
FOXO Pathway: Regulating Stress Resistance and Gluconeogenesis
The Forkhead box O (FOXO) family of transcription factors (including FOXO1 and FOXO3) are critical regulators of cellular responses to stress and metabolic changes. SIRT1-mediated deacetylation of FOXO proteins leads to their nuclear retention and enhanced transcriptional activity.[8][9] This results in the upregulation of genes involved in gluconeogenesis in the liver and resistance to oxidative stress.[10][11]
NF-κB Pathway: Attenuating Inflammation
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. The p65 subunit of NF-κB can be acetylated, which enhances its transcriptional activity. SRT1720, through SIRT1 activation, deacetylates the p65 subunit of NF-κB, thereby inhibiting its ability to promote the transcription of pro-inflammatory cytokines.[12][13][14] This anti-inflammatory effect of SRT1720 has been observed in various models of inflammatory disease.[15][16]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the effects of SRT1720.
Table 1: In Vitro Efficacy of SRT1720
| Parameter | Value | Assay System | Reference |
| EC50 for SIRT1 activation | 0.10 µM - 0.16 µM | Cell-free fluorescent assay | [9][17][18] |
| EC50 for SIRT2 activation | 37 µM | Cell-free fluorescent assay | [17][18] |
| EC50 for SIRT3 activation | > 300 µM | Cell-free fluorescent assay | [17][18] |
| Maximum SIRT1 activation | ~781% | Cell-free fluorescent assay | [18] |
Table 2: Effects of SRT1720 in a Mouse Model of Diet-Induced Obesity
| Parameter | Treatment Group | Change vs. Control | Reference |
| Fasting Blood Glucose | SRT1720 (100 mg/kg, p.o.) | Significant reduction to near normal levels | [9] |
| Mean Lifespan | SRT1720 (100 mg/kg in diet) | +8.8% in standard diet-fed mice | [12] |
| Body Fat Percentage | SRT1720 (100 mg/kg in diet) | Significantly reduced in standard diet-fed mice | [12] |
| Respiratory Exchange Ratio | SRT1720 (100 mg/kg in diet) | Significantly lowered in standard diet-fed mice | [12] |
| Circulating TNF-α | SRT1720 (100 mg/kg in diet) | Lowered in standard diet-fed mice | [12] |
Key Experimental Protocols
SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[19][20][21][22]
Objective: To quantify the deacetylase activity of SIRT1 in the presence or absence of SRT1720.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
SRT1720 dihydrochloride
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of SRT1720 or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate SIRT1 activity relative to the vehicle control.
Immunoprecipitation and Western Blotting for PGC-1α Acetylation
This protocol is a generalized procedure based on common laboratory practices and cited literature.[1]
Objective: To determine the effect of SRT1720 on the acetylation status of PGC-1α.
Materials:
-
Cell or tissue lysates from SRT1720-treated and control samples
-
Anti-PGC-1α antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., trichostatin A, nicotinamide)
-
Anti-acetylated lysine antibody for Western blotting
-
Anti-PGC-1α antibody for Western blotting (as a loading control)
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation: a. Pre-clear cell lysates with protein A/G agarose beads. b. Incubate the pre-cleared lysates with an anti-PGC-1α antibody overnight at 4°C. c. Add protein A/G agarose beads to pull down the PGC-1α protein-antibody complexes. d. Wash the beads extensively with lysis buffer. e. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA). d. Probe the membrane with an anti-acetylated lysine antibody. e. Wash the membrane and probe with a secondary antibody conjugated to HRP. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-PGC-1α antibody to confirm equal loading of immunoprecipitated PGC-1α.
Conclusion
SRT1720 dihydrochloride exerts its profound biological effects primarily through the activation of SIRT1, which in turn deacetylates a range of critical protein targets. The downstream consequences of this action include enhanced mitochondrial biogenesis via the PGC-1α pathway, complex regulation of cellular metabolism through AMPK and FOXO signaling, and potent anti-inflammatory effects by inhibiting the NF-κB pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of SRT1720 and other SIRT1 activators. Continued exploration of these pathways will be instrumental in developing novel treatments for a spectrum of age-related and metabolic diseases.
References
- 1. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1-dependent PGC-1α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRT1720-induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA-dependent phosphorylation of AMPKα at Ser485 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.9. SIRT1 Activity Assay [bio-protocol.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
SRT1720 Dihydrochloride and PGC-1α Deacetylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a synthetic, potent, and specific small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging. One of its key substrates is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. The activation of PGC-1α is tightly controlled by post-translational modifications, with deacetylation by SIRT1 being a critical step for its activation.[2] This technical guide provides an in-depth analysis of the mechanism by which SRT1720 promotes PGC-1α deacetylation, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism: SIRT1-Mediated PGC-1α Deacetylation
SRT1720 functions as an allosteric activator of SIRT1.[1] This activation enhances the deacetylase activity of SIRT1 towards its target proteins, including PGC-1α.[3] PGC-1α is acetylated by the acetyltransferase GCN5, which represses its activity.[2] Upon activation by SRT1720, SIRT1 removes acetyl groups from specific lysine residues on PGC-1α.[4] This deacetylation event leads to the activation of PGC-1α, enhancing its ability to co-activate nuclear respiratory factors (NRFs) and other transcription factors.[5] The ultimate downstream effects include increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved cellular metabolic function.[4][6] This mechanism positions the SRT1720-SIRT1-PGC-1α axis as a promising therapeutic target for metabolic and age-related diseases.[7]
Data Presentation: Effects of SRT1720 on PGC-1α and Downstream Targets
The following table summarizes the quantitative and qualitative effects of SRT1720 on the SIRT1/PGC-1α pathway as reported in various studies.
| Model System | SRT1720 Treatment | Key Findings | Reference(s) |
| Rats with Intracerebral Hemorrhage (ICH) | 5 mg/kg | Restored nuclear SIRT1 levels and promoted the deacetylation of PGC-1α. | [5] |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Increased SIRT1 and PGC-1α expression levels, leading to PGC-1α deacetylation and restored mitochondrial function. | [8][9] |
| Mice on a High-Fat Diet (HFD) | Not specified | Attenuated the HFD-induced increase in PGC-1α acetylation in the liver. | [3] |
| Porcine Intestinal Epithelial Cells (IPEC-1) | Not specified | Activated the SIRT1/PGC-1α pathway, leading to increased autophagy and mitophagy markers. | [6][10] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 or 3 µM | Increased survival in response to oxidative stress (H₂O₂), a SIRT1-dependent effect. | [3] |
| ob/ob Mice on High-Fat Diet | 30 or 100 mg/kg (oral gavage) | Did not lower plasma glucose or improve mitochondrial capacity. Note: This study questions the direct activation of SIRT1 by SRT1720 with native substrates. | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SRT1720 Action
The following diagram illustrates the molecular cascade initiated by SRT1720, leading to the activation of PGC-1α and subsequent physiological effects.
Caption: SRT1720 allosterically activates SIRT1, promoting PGC-1α deacetylation and activity.
Experimental Protocols
Measuring PGC-1α Acetylation Status
A common and effective method to determine the acetylation status of PGC-1α involves immunoprecipitation followed by Western blot analysis.[12][13] This technique allows for the specific isolation of PGC-1α from cell or tissue lysates and the subsequent detection of its acetylation level using an antibody that recognizes acetylated lysine residues.
1. Cell/Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the samples in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (such as trichostatin A and nicotinamide) to preserve the post-translational modifications.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).
2. Immunoprecipitation (IP) of PGC-1α:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-PGC-1α antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
3. Western Blot Analysis:
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBS-T) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against acetylated lysine overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of immunoprecipitated PGC-1α, the membrane can be stripped and re-probed with an anti-PGC-1α antibody.
Experimental Workflow for PGC-1α Acetylation Assay
The diagram below outlines the key steps in the experimental protocol for assessing PGC-1α deacetylation.
Caption: Workflow for immunoprecipitation and Western blot analysis of PGC-1α acetylation.
Conclusion
SRT1720 dihydrochloride is a valuable research tool for investigating the biological roles of the SIRT1/PGC-1α signaling axis. Its ability to induce PGC-1α deacetylation and subsequently enhance mitochondrial function underscores its therapeutic potential for a range of metabolic disorders.[7] However, it is important to note that some studies have raised questions about the direct activation mechanism of SRT1720 on SIRT1 with native substrates, suggesting that its effects might be context-dependent or involve other mechanisms.[11] Further research is necessary to fully elucidate its mode of action and validate its efficacy in various pathological conditions. The methodologies and pathways detailed in this guide provide a framework for scientists and researchers to design and interpret experiments aimed at exploring this critical regulatory pathway.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1/PGC-1α Signaling Promotes Mitochondrial Functional Recovery and Reduces Apoptosis after Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1-dependent PGC-1α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
The Role of SRT1720 Dihydrochloride in the Induction of Autophagy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT1720 dihydrochloride, a potent and specific activator of Sirtuin 1 (SIRT1), has emerged as a significant modulator of cellular autophagy. This technical guide provides an in-depth analysis of the mechanisms through which SRT1720 induces this critical cellular process, which is implicated in a wide array of physiological and pathological states, including aging, metabolic disorders, and neurodegenerative diseases. Through the activation of SIRT1, SRT1720 orchestrates a signaling cascade that primarily involves the AMP-activated protein kinase (AMPK) pathway, leading to the initiation and progression of autophagy. This document summarizes the key signaling pathways, presents quantitative data from relevant studies, details common experimental protocols for assessing SRT1720-induced autophagy, and provides visual representations of the underlying molecular interactions.
Core Mechanism of Action: SIRT1 Activation
SRT1720 is a small molecule that is reported to be a 1,000-fold more potent activator of SIRT1 than resveratrol.[1] SIRT1, an NAD+-dependent deacetylase, is a crucial regulator of cellular metabolism and stress responses.[2][3] Its activation by SRT1720 is the primary event initiating a cascade of downstream effects that culminate in the induction of autophagy.[1][2][3][4][5] SRT1720 has been shown to reverse the age-related decline in SIRT1 activity, thereby promoting cellular homeostasis.
Signaling Pathways in SRT1720-Mediated Autophagy
The induction of autophagy by SRT1720 is not a direct action but is mediated through a well-defined signaling network. The key pathways are detailed below.
The SIRT1-AMPK Axis
A central mechanism in SRT1720-induced autophagy is the activation of AMP-activated protein kinase (AMPK).[1][4] SIRT1 activation by SRT1720 leads to the activation of AMPK.[1][4] Activated AMPK, in turn, promotes autophagy.[1][4] This interplay forms a positive feedback loop where SIRT1 and AMPK mutually enhance each other's activity, leading to a sustained autophagic response. In hypoxic conditions, SRT1720 treatment has been shown to enhance AMPK activation, leading to increased autophagy.[1]
Downstream of AMPK: mTOR Inhibition
AMPK is a key negative regulator of the mechanistic target of rapamycin (mTOR), a central inhibitor of autophagy.[2][6] While not explicitly detailed in the provided search results for SRT1720, the activation of AMPK is well-established to inhibit mTORC1 signaling, thereby relieving the inhibition of the ULK1 complex and allowing for the initiation of autophagosome formation.[2][6]
Deacetylation of Autophagy-Related Proteins
SIRT1 can directly deacetylate several autophagy-related (Atg) proteins, thereby modulating their function. Studies have shown that SIRT1 interacts with and deacetylates components of the autophagy machinery, including Atg5, Atg7, and LC3.[7] Treatment with SRT1720 has been observed to decrease the acetylation of these proteins, suggesting a direct regulatory role of SIRT1 in the autophagic process.[7]
Signaling Pathway of SRT1720-Induced Autophagy
A diagram illustrating the signaling cascade of SRT1720-induced autophagy.
Quantitative Data on SRT1720-Induced Autophagy
The following tables summarize the quantitative findings from various studies investigating the effects of SRT1720 on autophagy markers.
Table 1: In Vitro Studies
| Cell Line | SRT1720 Concentration | Treatment Duration | Key Findings | Reference |
| A549 (NSCLC) | 3 µM | Not Specified | Significant increase in LC3+ puncta. | [5][8][9] |
| HTB-94 (Chondrosarcoma) | 500 nM | Not Specified | Decreased acetylation of Atg5, Atg7, BECLIN1, and LC3. | [7] |
| hFOB1.19 (Osteoblasts) | Not Specified | 2 hours (preincubation) | Co-treatment with 17β-E2 significantly increased the number of autophagosomes. | [10][11] |
| Bladder Cancer Cells | Not Specified | Not Specified | Promoted autophagosome accumulation. | [12] |
Table 2: In Vivo Studies
| Animal Model | SRT1720 Dosage | Treatment Regimen | Key Findings | Reference |
| Hypoxic Mice | Not Specified | Long-term | Increased cardiac autophagy, indicated by an increase in LC3-II and a decrease in p62. | [1] |
| Mice with Hepatic I/R | 20 mg/kg | Post-treatment | Enhanced autophagy, evidenced by increased LC3II expression and a 19.1% decrease in SQSTM1/p62 protein levels. | [13] |
| Adipose-specific SIRT1 knockout mice | Not Specified | Not Specified | Restored autophagy impairment. | [2][3] |
Experimental Protocols for Assessing Autophagy
The following are detailed methodologies for key experiments cited in the literature to assess SRT1720-induced autophagy.
Western Blotting for Autophagy Markers
Objective: To quantify the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
Protocol:
-
Cell Lysis: Treat cells with SRT1720 at the desired concentration and duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14] Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is calculated to assess autophagosome formation. A decrease in p62 levels indicates autophagic flux.
Immunofluorescence for LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes, which appear as distinct LC3 puncta within the cytoplasm.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with SRT1720.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[14]
-
Blocking and Staining:
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[14]
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.[9][14]
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the ultrastructure of autophagosomes and autolysosomes.
Protocol:
-
Cell Fixation and Processing: Fix cells treated with SRT1720 in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to identify double-membraned autophagosomes and single-membraned autolysosomes.
Experimental Workflow for Autophagy Assessment
A flowchart of the experimental workflow for assessing autophagy induction.
Therapeutic Implications and Future Directions
The ability of SRT1720 to induce autophagy has significant therapeutic potential. By promoting the clearance of damaged organelles and aggregated proteins, SRT1720 may offer a protective strategy against a variety of diseases. For instance, in the context of cardiovascular disease, SRT1720-induced autophagy has been shown to protect cardiomyocytes from hypoxic stress.[1][4] In metabolic disorders, restoring autophagy with SRT1720 has been shown to improve metabolic abnormalities.[2][3]
However, the role of autophagy in cancer is more complex, as it can be both tumor-suppressive and tumor-promoting. While some studies suggest SRT1720 can inhibit cancer cell progression, others indicate that the induced autophagy may be a protective mechanism for cancer cells.[5][12] For example, in non-small-cell lung cancer, resveratrol-induced autophagy via SIRT1 activation was found to be a pro-survival mechanism.[5] Conversely, in bladder cancer, SRT1720 was found to inhibit cell proliferation by impairing autophagic flux.[12]
Future research should focus on elucidating the context-dependent roles of SRT1720-induced autophagy. A deeper understanding of the downstream effectors and the crosstalk with other cellular pathways will be crucial for the successful translation of SRT1720 into clinical applications. Furthermore, the development of more specific autophagy modulators will be essential to harness the full therapeutic potential of this fundamental cellular process.
References
- 1. Sirt1 promotes autophagy and inhibits apoptosis to protect cardiomyocytes from hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and Autophagy: Implications in Endocrine Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT1 and Autophagy: Implications in Endocrine Disorders [frontiersin.org]
- 4. Sirt1 promotes autophagy and inhibits apoptosis to protect cardiomyocytes from hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol, an activator of SIRT1, induces protective autophagy in non-small-cell lung cancer via inhibiting Akt/mTOR and activating p38-MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol as an inductor of autophagy: is there a unique pathway of activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Up-regulation of SIRT1 induced by 17beta-estradiol promotes autophagy and inhibits apoptosis in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SRT1720 inhibits bladder cancer cell progression by impairing autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sirtuin 1 Stimulation Attenuates Ischemic Liver Injury and Enhances Mitochondrial Recovery and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
SRT1720 Dihydrochloride and Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT1720 dihydrochloride, a small molecule originally developed as a specific activator of Sirtuin 1 (SIRT1), has garnered significant attention for its potential to modulate mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the core mechanisms by which SRT1720 influences mitochondrial health, the key signaling pathways involved, and detailed experimental protocols for investigating its effects. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, aging, and neurodegenerative diseases. While much of the evidence points to a SIRT1-dependent mechanism involving the deacetylation of PGC-1α, this guide also addresses the ongoing scientific discussion regarding the directness of SIRT1 activation by SRT1720 and its potential off-target effects.
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of age-related and metabolic diseases. Mitochondrial biogenesis, the process of generating new mitochondria, is a critical mechanism for maintaining cellular homeostasis and responding to energetic stress. Pharmacological agents that can stimulate this process are of great therapeutic interest. SRT1720 has emerged as a promising compound in this area, demonstrating the ability to enhance mitochondrial function in various preclinical models.
Mechanism of Action: The SIRT1-PGC-1α Axis
The primary proposed mechanism of action for SRT1720 in promoting mitochondrial biogenesis is through the activation of SIRT1, an NAD+-dependent deacetylase.[1][2][3][4] SIRT1 plays a crucial role in cellular metabolism and stress responses. A key downstream target of SIRT1 in the context of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3][4]
PGC-1α is a master regulator of mitochondrial gene expression and biogenesis. Its activity is modulated by post-translational modifications, including acetylation. By deacetylating PGC-1α, SIRT1 enhances its transcriptional coactivator activity, leading to the increased expression of nuclear and mitochondrial genes that encode mitochondrial proteins.[3][5] This cascade of events results in an overall increase in mitochondrial mass and improved respiratory function.
Interestingly, studies have shown that SRT1720 can induce mitochondrial biogenesis in the absence of AMP-activated protein kinase (AMPK) activation, another key energy sensor that can also activate PGC-1α.[1][2][3][4] This suggests a potentially direct and specific pathway of action through SIRT1.
Controversy and Off-Target Effects
It is important to note that the direct activation of SIRT1 by SRT1720 has been a subject of scientific debate.[1][6][7][8] Some studies suggest that the observed effects of SRT1720 may be, at least in part, due to off-target effects or an indirect activation mechanism.[1][6][7] Researchers utilizing SRT1720 should be mindful of this controversy and consider appropriate controls to validate the SIRT1-dependency of their findings.
Quantitative Data on the Effects of SRT1720
The following tables summarize the quantitative effects of SRT1720 on various markers of mitochondrial biogenesis and function as reported in the scientific literature.
Table 1: Effects of SRT1720 on Mitochondrial DNA and Protein Expression in Renal Proximal Tubule Cells (RPTCs)
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Mitochondrial DNA (ND6) | 10 µM SRT1720 (24h) | ~3.5-fold increase | [9] |
| ATP Synthase β Protein | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3][9] |
| NDUFB8 Protein | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |
Table 2: Effects of SRT1720 on Mitochondrial Respiration and ATP Levels in RPTCs
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Basal Respiration | 3 µM SRT1720 (24h) | ~1.5-fold increase | [3] |
| Basal Respiration | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |
| Uncoupled Respiration | 3 µM SRT1720 (24h) | ~1.5-fold increase | [3] |
| Uncoupled Respiration | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |
| ATP Levels | 10 µM SRT1720 (24h) | ~1.8-fold increase | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SRT1720-Induced Mitochondrial Biogenesis
Experimental Workflow for Assessing SRT1720 Effects
Detailed Experimental Protocols
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA content compared to nuclear DNA (nDNA).
-
DNA Extraction: Isolate total DNA from cell or tissue samples using a standard DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is between 1.8 and 2.0.
-
Primer Design: Utilize validated primers for a mitochondrial-encoded gene (e.g., ND1, ND6) and a single-copy nuclear-encoded gene (e.g., BECN1, NEB).[10]
-
qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers for both the mitochondrial and nuclear targets, and nuclease-free water. Add a standardized amount of template DNA (e.g., 2-10 ng) to each reaction well.[10] Include no-template controls for each primer set.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
The relative mtDNA copy number is calculated as 2 x 2^ΔCt.[12]
-
Western Blotting for Mitochondrial Proteins (NDUFB8 and ATP Synthase β)
This protocol details the immunodetection of specific mitochondrial proteins.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NDUFB8, ATP Synthase β, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.
Measurement of Cellular Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[2]
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.[2]
-
Cell Plate Preparation: a. Remove the growth medium from the cells. b. Wash the cells once with the pre-warmed assay medium. c. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[14]
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.[2]
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which involves sequential injections of the metabolic modulators and measurement of the oxygen consumption rate (OCR).[15]
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]
SIRT1 Deacetylase Activity Assay
This fluorometric assay measures the deacetylase activity of SIRT1.
-
Reagent Preparation: Prepare the assay buffer, a fluorogenic SIRT1 substrate, NAD+, and a developer solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Abcam, Cayman Chemical).[16][17]
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, and the SIRT1 enzyme (either purified or in cell lysates).
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.[17]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).[16][17]
-
Stop and Develop: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal.[17]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[17]
-
Data Analysis: The fluorescence signal is directly proportional to the SIRT1 deacetylase activity. Include appropriate controls, such as a no-enzyme control and a known SIRT1 inhibitor (e.g., nicotinamide).[16]
PGC-1α Acetylation Analysis by Immunoprecipitation and Western Blotting
This protocol is used to determine the acetylation status of PGC-1α.[18][19]
-
Cell Lysis: Lyse cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-PGC-1α antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the PGC-1α protein-antibody complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in section 5.2.
-
Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylated PGC-1α.
-
Strip the membrane and re-probe with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.
-
-
Data Analysis: Quantify the band intensities and express the acetylation level as the ratio of the acetylated PGC-1α signal to the total PGC-1α signal.
Assessment of AMPK Activation by Western Blotting
This protocol is used to determine if SRT1720 treatment affects the activation of AMPK.
-
Protein Extraction and Quantification: Follow steps 1 and 2 from the Western blotting protocol (section 5.2).
-
SDS-PAGE and Transfer: Follow steps 3 and 4 from the Western blotting protocol.
-
Antibody Incubation:
-
Signal Detection and Analysis: Follow steps 7-11 from the Western blotting protocol. Express AMPK activation as the ratio of phosphorylated AMPK to total AMPK.
Conclusion
SRT1720 dihydrochloride is a valuable tool for studying the mechanisms of mitochondrial biogenesis. Its primary mode of action is believed to be through the activation of the SIRT1-PGC-1α signaling pathway, leading to increased mitochondrial mass and function. This technical guide provides a comprehensive overview of the current understanding of SRT1720's effects, along with detailed protocols for its investigation. As with any pharmacological agent, researchers should be aware of the ongoing discussions regarding its specificity and potential off-target effects and design their experiments accordingly. The continued study of SRT1720 and similar compounds holds significant promise for the development of novel therapeutics for a range of metabolic and age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Biogenesis and Peroxisome Proliferator–Activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation by Physical Activity: Intact Adipocytokine Signaling Is Required - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 11. MtDNA copy number [protocols.io]
- 12. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
- 19. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of SRT1720: A Technical Guide
Disclaimer: This document serves as a technical guide on the pharmacokinetics and bioavailability of the SIRT1 activator, SRT1720. It is intended for researchers, scientists, and drug development professionals. Publicly available literature lacks specific quantitative pharmacokinetic parameters for SRT1720. Therefore, this guide provides a framework of the required data and methodologies, based on standard practices in preclinical drug development, to facilitate a comprehensive understanding of its potential pharmacokinetic profile.
Introduction
SRT1720 is a synthetic small molecule that has been investigated for its potent activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and cellular senescence.[2][3] Activation of SIRT1 by SRT1720 has been shown to mimic some of the beneficial effects of calorie restriction, such as improved insulin sensitivity and enhanced mitochondrial function in preclinical models.[1] Despite its promising therapeutic potential in age-related diseases, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its oral bioavailability, is crucial for further development. This guide outlines the key pharmacokinetic considerations for SRT1720 and provides standardized protocols for its evaluation.
Pharmacokinetics of SRT1720
The pharmacokinetic profile of a drug candidate like SRT1720 is essential for determining its dosing regimen and predicting its efficacy and safety. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).
As of the latest literature review, specific quantitative pharmacokinetic data for SRT1720 in various species has not been published. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis.
Table 1: Single-Dose Pharmacokinetic Parameters of SRT1720 in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Single-Dose Pharmacokinetic Parameters of SRT1720 in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Bioavailability of SRT1720
Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the administered dose that reaches systemic circulation. For a related compound, limited oral bioavailability has been noted as a potential constraint, suggesting that this could also be a characteristic of SRT1720.
Table 3: Absolute Oral Bioavailability of SRT1720 in Preclinical Species
| Species | Dose (mg/kg, p.o.) | Dose (mg/kg, i.v.) | AUC p.o. (ng·h/mL) | AUC i.v. (ng·h/mL) | Absolute Bioavailability (%) |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and standardized experimental protocols are necessary for the reliable determination of pharmacokinetic parameters. Below are generalized protocols for key experiments.
Preclinical Pharmacokinetic Study in Mice
This protocol outlines a typical single-dose pharmacokinetic study in mice to determine the plasma concentration-time profile of SRT1720 following oral and intravenous administration.
4.1.1. Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum, with fasting overnight prior to dosing.[4]
4.1.2. Formulation and Dosing
-
Oral (p.o.) Formulation: SRT1720 is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Intravenous (i.v.) Formulation: SRT1720 is dissolved in a suitable vehicle for intravenous administration, such as a solution containing saline, ethanol, and polyethylene glycol.
-
Dosing:
-
Oral administration is performed via gavage at a specified dose volume (e.g., 10 mL/kg).
-
Intravenous administration is performed via the tail vein at a specified dose volume (e.g., 5 mL/kg).
-
4.1.3. Sample Collection
-
Blood Sampling: Approximately 50-100 µL of blood is collected from each mouse via the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[4]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[4]
Bioanalytical Method for SRT1720 Quantification in Plasma
A sensitive and specific bioanalytical method is required for the accurate quantification of SRT1720 in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for this purpose.
4.2.1. Sample Preparation
-
Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard is added.[5]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean plate or vial for LC-MS/MS analysis.
4.2.2. LC-MS/MS Conditions
-
Chromatographic Separation: A C18 reverse-phase column is used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the parent and daughter ions of SRT1720 and the internal standard.
4.2.3. Method Validation The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[6]
Visualizations
Signaling Pathway
SRT1720 activates SIRT1, which in turn deacetylates a number of downstream targets involved in metabolic regulation and stress responses.
Caption: SRT1720 activates SIRT1, leading to downstream effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
SRT1720 Dihydrochloride: A Technical Guide to its Chemical Properties and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activation of Sirtuin 1 (SIRT1).[1][2][3] SIRT1, an NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging.[4] As a result, SRT1720 has been investigated for its therapeutic potential in a range of age-related and metabolic diseases.[4][5] This technical guide provides a comprehensive overview of the chemical properties and stability of SRT1720 dihydrochloride, along with detailed experimental protocols and pathway visualizations to support researchers in their study of this compound.
Chemical and Physical Properties
SRT1720 dihydrochloride is the salt form of SRT1720, which is often used in research to improve its solubility and handling characteristics. The fundamental properties of the parent compound and its dihydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Compound Name | SRT1720 | [1] |
| Synonyms | SRT1720 HCl, SRT 1720 Hydrochloride | [1] |
| Molecular Formula (Free Base) | C₂₅H₂₃N₇OS | [3] |
| Molecular Weight (Free Base) | 469.56 g/mol | [3] |
| Molecular Formula (Dihydrochloride) | C₂₅H₂₅Cl₂N₇OS | [6] |
| Molecular Weight (Dihydrochloride) | 542.48 g/mol | [6] |
| CAS Number (Free Base) | 925434-55-5 | [3] |
| CAS Number (Dihydrochloride) | 2468639-77-0 | [6] |
| Appearance | Light brown to yellow solid | [7] |
| Purity | ≥98% by HPLC | [3][8] |
Solubility
The solubility of SRT1720 dihydrochloride is a critical factor for its use in various experimental settings. The compound exhibits differential solubility in aqueous and organic solvents.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 10 mg/mL | - | [9] |
| 23.33 mg/mL (49.68 mM) | Ultrasonic and adjust pH to 3 with H₂O may be needed. Hygroscopic DMSO can impact solubility. | [7] | |
| 55 mg/mL (108.65 mM) | Sonication is recommended. | [1] | |
| Soluble to 5 mM | - | [3] | |
| Up to at least 25 mg/mL | - | [10] | |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [1] |
| 12.99 mg/mL (27.66 mM) | Ultrasonic, warming, and pH adjustment to 5 with 1 M HCl and heating to 60°C may be required. | [7] | |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble. | [1] |
| DMF | 1 mg/mL | - | [9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [9] |
Stability and Storage
Proper storage of SRT1720 dihydrochloride is essential to maintain its integrity and activity. Stability is dependent on the storage form (powder vs. solution) and temperature.
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | 3 years | [7][11] |
| 4°C | 2 years | [7] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [7][11] |
| -20°C | 1 month to 6 months | [7][11] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][11] Aqueous solutions should not be stored for more than one day.[8]
Mechanism of Action and Signaling Pathways
SRT1720 is a selective activator of SIRT1, with an EC₅₀ of approximately 0.16 μM.[1][3][12] It is significantly more potent than resveratrol, another well-known SIRT1 activator.[8][12] SRT1720 exhibits less potent activity towards other sirtuins like SIRT2 and SIRT3.[1][7] The activation of SIRT1 by SRT1720 is allosteric, meaning it binds to a site on the enzyme distinct from the active site, leading to a conformational change that enhances its catalytic activity.[5][11]
The activation of SIRT1 by SRT1720 initiates a cascade of downstream signaling events that are central to its biological effects. These pathways are often associated with improved metabolic function and cellular stress resistance.
Caption: SRT1720-mediated SIRT1 activation and downstream signaling.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorescence Polarization)
This protocol is a representative method for assessing the in vitro activity of SIRT1 and the effect of activators like SRT1720. It is a coupled enzyme assay that measures the deacetylation of a fluorescently labeled peptide substrate.[1][11]
Caption: Workflow for a fluorescence polarization-based SIRT1 activity assay.
Materials:
-
SIRT1 Enzyme
-
Fluorescently labeled peptide substrate (e.g., derived from p53 sequence, N-terminally biotinylated and C-terminally fluorescently tagged)[1][11]
-
β-NAD⁺
-
SRT1720 (or other test compounds)
-
Assay Buffer (e.g., 25 mM Tris-acetate pH 8, 137 mM Na-Ac, 2.7 mM K-Ac, 1 mM Mg-Ac, 0.05% Tween-20, 0.1% Pluronic F127, 10 mM CaCl₂, 5 mM DTT, 0.025% BSA)[11]
-
Nicotinamide (SIRT1 inhibitor, for stopping the reaction)
-
Trypsin
-
Streptavidin
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a reaction mixture containing the SIRT1 enzyme, peptide substrate, and β-NAD⁺ in the assay buffer.
-
Add SRT1720 or a vehicle control (e.g., DMSO) to the appropriate wells of a microplate.
-
Initiate the reaction by adding the enzyme mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the deacetylation reaction by adding a solution of nicotinamide.[11]
-
Add trypsin to the wells to cleave the deacetylated peptide substrate.[11]
-
Incubate at 37°C to allow for tryptic digestion.
-
Add streptavidin to the wells. This accentuates the mass difference between the cleaved and uncleaved peptide, enhancing the change in polarization.[11]
-
Measure the fluorescence polarization using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent tag used.[11]
In Vivo Administration in Murine Models
SRT1720 dihydrochloride is orally bioavailable and has been extensively studied in various mouse models.[1][9]
Vehicle Preparation for Oral Gavage:
-
A common vehicle for SRT1720 is a suspension in 2% HPMC (Hydroxypropyl methylcellulose) + 0.2% DOSS (Dioctyl sodium sulfosuccinate).[6]
-
Another formulation involves dissolving SRT1720 HCl in 30% PEG 400 + 0.5% Tween 80 + 5% Propylene glycol to create a suspension.[11]
Dosing Regimen:
-
Doses typically range from 25 to 100 mg/kg body weight, administered once daily via oral gavage.[1][6][9]
-
For example, in studies with diet-induced obese mice, a dose of 100 mg/kg was administered once daily.[6][9]
Experimental Procedure Outline:
-
Acclimate animals to the housing conditions and diet.
-
Randomize animals into control and treatment groups.
-
Prepare the SRT1720 formulation fresh daily or as per its stability in the chosen vehicle.
-
Administer SRT1720 or the vehicle control to the respective groups by oral gavage once daily.
-
Monitor animal body weight, food intake, and overall health throughout the study.[5][13]
-
At specified time points, perform relevant physiological tests such as glucose tolerance tests (GTT) or insulin tolerance tests (ITT).[5][6]
-
At the end of the study, collect blood and tissues for downstream analysis (e.g., measurement of serum biomarkers, gene expression analysis, histology).[5]
Conclusion
SRT1720 dihydrochloride is a powerful research tool for investigating the roles of SIRT1 in health and disease. A thorough understanding of its chemical properties, solubility, and stability is paramount for designing robust and reproducible experiments. The provided protocols and pathway diagrams offer a foundational resource for researchers embarking on studies involving this potent SIRT1 activator. As with any bioactive compound, careful consideration of dose, vehicle, and experimental model is crucial for obtaining meaningful and translatable results.
References
- 1. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SRT1720 hydrochloride | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 13. academic.oup.com [academic.oup.com]
SRT 1720 allosteric binding to SIRT1
An In-depth Technical Guide on the Allosteric Binding of SRT1720 to SIRT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a key regulator of cellular metabolism, stress resistance, and inflammatory responses. Its activation is considered a promising therapeutic strategy for a variety of age-related diseases. SRT1720 is a potent and specific synthetic small-molecule activator of SIRT1 that operates through an allosteric mechanism. This document provides a comprehensive technical overview of the interaction between SRT1720 and SIRT1, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways.
Core Mechanism of Allosteric Activation
SRT1720 functions as a sirtuin-activating compound (STAC) by binding directly to an allosteric site within a conserved N-terminal domain of the SIRT1 enzyme.[1][2] This binding event induces a conformational change in the enzyme-substrate complex that lowers the Michaelis constant (Kₘ) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency without altering the Kₘ for the NAD⁺ cofactor or the maximal reaction velocity (Vₘₐₓ).[2][3]
The activation mechanism is substrate-dependent. Initial studies demonstrating SRT1720's activity relied on peptide substrates tagged with a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 5-carboxytetramethylrhodamine (TAMRA).[4][5] This led to some controversy, with reports suggesting that the fluorophore itself was essential for the observed activation and that SRT1720 did not activate SIRT1 against native, untagged peptide substrates.[3][6] However, subsequent research has provided evidence for a model of "assisted allosteric activation," where hydrophobic residues in native substrates, such as PGC-1α and FOXO3a, can mimic the function of the fluorophore, enabling activation by STACs like SRT1720.[4][7] A direct, allosteric mechanism is now widely supported.[8]
Quantitative Data: SRT1720-SIRT1 Interaction
The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of SRT1720 in activating SIRT1.
Table 1: Potency and Selectivity of SRT1720
| Parameter | Value | Sirtuin Isoform | Assay Conditions | Reference(s) |
| EC₅₀ | 0.16 µM | SIRT1 | Cell-free assay | [2] |
| EC₁․₅ | 37 µM | SIRT2 | Cell-free assay | [2] |
| EC₁․₅ | >300 µM | SIRT3 | Cell-free assay | [2] |
| Selectivity | >230-fold vs. SIRT2 | - | - | [2] |
Table 2: Efficacy of SIRT1 Activation by SRT1720
| Substrate | Fold Activation | SRT1720 Conc. | Notes | Reference(s) |
| FDL Peptide | ~2.3-fold | 100 µM | Fluorophore-labeled p53-derived peptide | [5] |
| Native p53 Peptide | No activation | 30 µM | HPLC-based assay | [3][9] |
| Full-length Ac-p53 | ~35% inhibition | 30 µM | ELISA/Western Blot | [9] |
Note: The discrepancy in activation efficacy highlights the substrate-dependent nature of SRT1720's mechanism and the controversy in early studies.
Signaling Pathways Modulated by SRT1720-Mediated SIRT1 Activation
SRT1720, through its activation of SIRT1, influences several critical downstream signaling pathways involved in inflammation, metabolism, and cellular senescence.
Inhibition of NF-κB Signaling Pathway
SIRT1 activation by SRT1720 leads to the deacetylation of the p65/RelA subunit of the Nuclear Factor-kappa B (NF-κB) complex.[8][10] This post-translational modification inhibits the transcriptional activity of NF-κB, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11][12] This mechanism is central to the anti-inflammatory effects of SRT1720.
Modulation of PGC-1α and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. SRT1720-activated SIRT1 deacetylates PGC-1α, enhancing its transcriptional activity.[13] This leads to increased expression of mitochondrial proteins, elevated mitochondrial DNA copy number, and ultimately, enhanced mitochondrial capacity and function.[13][14]
Activation of the AMPK Signaling Pathway
The relationship between SRT1720 and AMP-activated protein kinase (AMPK) is complex. Some evidence suggests SRT1720 activates AMPK independently of SIRT1.[15] However, other studies have detailed a SIRT1-dependent pathway where its activation increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[16] PKA then phosphorylates AMPKα at serine 485, contributing to its activation and downstream anti-senescence effects.[16]
Experimental Protocols
Accurate assessment of SIRT1 activation by compounds like SRT1720 requires robust and specific assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
The typical workflow for evaluating a putative SIRT1 activator involves a combination of in vitro enzymatic assays and cell-based assays to confirm target engagement and downstream effects.
Protocol 1: Fluor de Lys Deacetylase Assay (Cell-Based)
This protocol is adapted from methodologies used to measure SRT1720-induced SIRT1 activity in multiple myeloma cells.[17]
-
Cell Plating : Plate 4 x 10⁴ cells per well in a 96-well plate in 50 µL of appropriate culture medium.
-
Compound Treatment : Treat cells with desired concentrations of SRT1720 (e.g., 7 µM) or vehicle control (DMSO). For inhibition controls, pre-treat cells with a SIRT1 inhibitor like nicotinamide.
-
Substrate Addition : Add 200 µM of the Fluor de Lys substrate (BIOMOL International) to each well.
-
Incubation : Incubate the plate for 5 hours at 37°C.
-
Development : Add 100 µL of the developing solution containing 2 µM Trichostatin A (a broad-spectrum HDAC inhibitor to reduce background from other deacetylases).
-
Final Incubation : Incubate for an additional 15 minutes at 37°C.
-
Fluorescence Measurement : Read the fluorescence using a microplate reader (e.g., SpectraMax M5) at the appropriate excitation and emission wavelengths for the fluorophore.
Protocol 2: HPLC-Based SIRT1 Activity Assay
This method provides direct measurement of substrate conversion and avoids potential artifacts from fluorophore tags. It is adapted from protocols used to challenge the direct activation model.[3]
-
Reaction Mixture Preparation : Prepare a 100 µL reaction mixture containing:
-
Recombinant human SIRT1 (e.g., 5-10 nM).
-
Acetylated peptide substrate (native or TAMRA-labeled, e.g., 1 µM).
-
NAD⁺ (e.g., 500 µM).
-
SRT1720 (e.g., 30 µM) or vehicle control (DMSO).
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
-
Reaction Initiation and Incubation : Initiate the reaction by adding SIRT1 or NAD⁺. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination : Stop the reaction by adding a quenching solution, such as 10 µL of 1% trifluoroacetic acid (TFA).
-
HPLC Analysis :
-
Inject the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the acetylated substrate and deacetylated product using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile using a UV detector (for native peptides) or a fluorescence detector (for TAMRA-labeled peptides).
-
-
Quantification : Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.
Protocol 3: Western Blot for Acetylated-p53
This protocol assesses the deacetylation of a key native SIRT1 substrate within cells.[10][17]
-
Cell Culture and Treatment : Culture cells (e.g., murine embryonic fibroblasts or cancer cell lines) to ~80% confluency. Treat with SRT1720 or vehicle for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-p53 (e.g., anti-Ac-p53 Lys382).
-
After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total p53 and a loading control like GAPDH.
-
Densitometry : Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated-p53 to total p53.[10]
Conclusion
SRT1720 is a well-characterized allosteric activator of SIRT1 that enhances the enzyme's deacetylase activity toward specific substrates. Its mechanism, while initially debated, is now understood to involve direct binding to an N-terminal domain, which lowers the Kₘ for the acetylated substrate. Through SIRT1 activation, SRT1720 modulates critical signaling pathways, notably inhibiting NF-κB-driven inflammation and promoting PGC-1α-mediated mitochondrial biogenesis. The experimental protocols detailed herein provide a robust framework for researchers to investigate the SRT1720-SIRT1 interaction and explore its therapeutic potential in metabolic and inflammatory diseases.
References
- 1. Small-Molecule Allosteric Activators of Sirtuins | Annual Reviews [annualreviews.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of SRT1720 on Core Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SRT1720, a synthetic small molecule, has garnered significant attention in the scientific community for its potential therapeutic applications in age-related diseases, metabolic disorders, and inflammation. Initially identified as a potent activator of Sirtuin 1 (SIRT1), a key NAD+-dependent deacetylase, SRT1720 has been shown to modulate a complex network of cellular signaling pathways. This technical guide provides an in-depth overview of the core signaling cascades affected by SRT1720, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. While SRT1720 is a powerful research tool, it is important to note that there is ongoing discussion in the scientific literature regarding its direct mechanism of action and potential off-target effects.[1]
SIRT1 Activation and Downstream Effects
SRT1720 is widely reported to be a selective activator of SIRT1.[2] SIRT1, in turn, deacetylates a wide range of protein targets, thereby modulating their activity and influencing numerous cellular processes.
Quantitative Data on SIRT1 Activation
The potency of SRT1720 in activating SIRT1 has been quantified in various studies. The half-maximal effective concentration (EC50) is a key metric for its in vitro activity.
| Parameter | Value | Assay Conditions | Reference |
| EC50 for SIRT1 Activation | 0.16 µM | Cell-free fluorescence-based assay | [2] |
| SIRT1 Activity Increase | 3-fold at 1-3 µM, 5-fold at 10 µM | Fluorescence-based SIRT1 activity assay in renal proximal tubule cells | [3] |
| Specificity | >230-fold less potent for SIRT2 and SIRT3 | Cell-free assays | [2] |
Experimental Protocol: In Vitro SIRT1 Activity Assay
This protocol outlines a common method to measure the in vitro deacetylase activity of SIRT1 in the presence of SRT1720.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic peptide substrate (e.g., a p53-derived peptide with a C-terminal fluorescent tag)
-
β-NAD+
-
SRT1720
-
Assay buffer (e.g., 25 mM Tris-acetate pH 8, 137 mM Na-Ac, 2.7 mM K-Ac, 1 mM Mg-Ac, 0.05% Tween-20)
-
Developer solution (e.g., Trypsin)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, β-NAD+, and the fluorogenic peptide substrate.
-
Add varying concentrations of SRT1720 or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a SIRT1 inhibitor (e.g., nicotinamide).
-
Add the developer solution (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate SIRT1 activity based on the fluorescence signal, normalized to controls.
The SIRT1-PGC-1α Axis: Enhancing Mitochondrial Biogenesis
One of the most well-documented downstream effects of SRT1720-mediated SIRT1 activation is the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function.
Signaling Pathway Diagram
Quantitative Data on PGC-1α Deacetylation and Mitochondrial Function
| Parameter | Effect of SRT1720 | Cell/Tissue Type | Reference |
| PGC-1α Acetylation | Attenuated the increase in acetylation caused by a high-fat diet | Mouse liver | [4] |
| Mitochondrial DNA Copy Number | Increased | Renal proximal tubule cells | [3] |
| Mitochondrial Respiration Rates | Elevated | Renal proximal tubule cells | [3] |
| Citrate Synthase Activity | Increased by 15% | Mouse gastrocnemius muscle | [2] |
Experimental Protocol: Immunoprecipitation and Western Blotting for PGC-1α Acetylation
This protocol is designed to assess the acetylation status of PGC-1α in cells treated with SRT1720.
Materials:
-
Cell lysates from SRT1720-treated and control cells
-
Anti-PGC-1α antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-acetylated-lysine antibody for Western blotting
-
Anti-PGC-1α antibody for Western blotting (as a loading control)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the anti-PGC-1α antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the anti-acetylated-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-PGC-1α antibody to confirm equal loading of immunoprecipitated PGC-1α.
-
Modulation of the NF-κB Pathway: An Anti-Inflammatory Role
SRT1720 has been shown to exert anti-inflammatory effects, largely attributed to the SIRT1-mediated deacetylation and subsequent inhibition of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[5][6] This prevents the transcription of pro-inflammatory cytokines.
Signaling Pathway Diagram
Quantitative Data on NF-κB Inhibition
| Parameter | Effect of SRT1720 | Cell/Tissue Type | Reference |
| NF-κB p65 Acetylation | Completely reversed the age-related ~12-fold increase | Mouse aorta | [6] |
| TNF-α Expression | Decreased by 45% in older animals | Mouse aorta | [6] |
| IκB-α Activity | Decreased by 90% | Multiple myeloma cells | [7] |
| IL-6 and TNF-α Release | Reduced upon LPS stimulation | Human monocytes | [8] |
Experimental Protocol: NF-κB Activity Assay
This protocol describes a general method for measuring NF-κB (p65) DNA-binding activity in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
NF-κB (p65) transcription factor assay kit (typically includes a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence, primary and secondary antibodies, and detection reagents)
-
Microplate reader
Procedure:
-
Treat cells with SRT1720 and/or an inflammatory stimulus (e.g., TNF-α, LPS).
-
Isolate nuclear extracts from the treated and control cells according to the manufacturer's protocol.
-
Add the nuclear extracts to the wells of the NF-κB assay plate. The active NF-κB in the extracts will bind to the consensus sequence on the plate.
-
Incubate to allow for binding.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the p65 subunit of NF-κB.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the colorimetric substrate and incubate until sufficient color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the amount of active NF-κB in the sample.
The Role of AMPK in SRT1720's Mechanism of Action
The relationship between SRT1720 and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is complex and a subject of ongoing research. Some studies suggest that SRT1720's effects are independent of AMPK, while others propose an indirect activation mechanism. There is also evidence suggesting that SRT1720 can activate AMPK independently of SIRT1.[9]
Proposed Mechanisms of AMPK Activation
Quantitative Data on AMPK Activation
| Parameter | Effect of SRT1720 | Cell/Tissue Type | Reference |
| p-AMPK (Thr172) | No effect at 24h | C2C12 myotubes | [10] |
| p-AMPK (Thr172) | Activation observed at 1-6h, subsiding by 24h | C2C12 myotubes | [9] |
| p-AMPK (Ser485) | Increased expression | Vascular smooth muscle cells | [11] |
Experimental Protocol: Western Blotting for AMPK Phosphorylation
This protocol is used to detect the activation of AMPK by assessing the phosphorylation of its catalytic α-subunit at Threonine 172.
Materials:
-
Cell lysates from SRT1720-treated and control cells
-
Anti-phospho-AMPKα (Thr172) antibody
-
Anti-total-AMPKα antibody (as a loading control)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the anti-phospho-AMPKα (Thr172) antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-AMPKα antibody to confirm equal protein loading.
Experimental Workflow and Logical Relationships
The investigation of SRT1720's effects on cellular signaling pathways typically follows a structured workflow, from initial cell treatment to the analysis of specific molecular events.
Conclusion
SRT1720 is a valuable pharmacological tool for investigating the roles of SIRT1 and related signaling pathways in health and disease. Its primary mode of action is considered to be the activation of SIRT1, which in turn influences key cellular processes through the deacetylation of proteins such as PGC-1α and the p65 subunit of NF-κB. The resulting downstream effects include enhanced mitochondrial biogenesis and a reduction in inflammatory responses. The interplay between SRT1720 and the AMPK signaling pathway is an area of active investigation, with evidence supporting both SIRT1-dependent and -independent mechanisms of activation. The quantitative data and detailed protocols provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further elucidating the complex molecular mechanisms of SRT1720. As with any pharmacological agent, careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sirt1 Activator SRT1720 Mitigates Human Monocyte Activation and Improves Outcome During Gram-Negative Pneumosepsis in Mice [mdpi.com]
- 9. Specific Sirt1 Activator-mediated Improvement in Glucose Homeostasis Requires Sirt1-Independent Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SRT1720 Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a synthetic small molecule that has been widely studied as a potent and selective activator of Sirtuin 1 (SIRT1).[1][2][3] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, inflammation, and aging.[4][5] As a SIRT1 activator, SRT1720 has been investigated for its therapeutic potential in age-related diseases such as type 2 diabetes and inflammatory conditions.[6][7] These application notes provide a comprehensive overview of the in vitro use of SRT1720 dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for common assays.
Mechanism of Action
SRT1720 is described as an allosteric activator of SIRT1.[5][8] It is thought to bind to an N-terminal domain of the SIRT1 protein, leading to a conformational change that enhances the enzyme's affinity for its acetylated substrates.[9] This results in a lower Michaelis constant (Km) for the acetylated peptide substrate, leading to increased deacetylase activity.[10] The activation of SIRT1 by SRT1720 leads to the deacetylation of various downstream targets, including transcription factors such as p53 and NF-κB, thereby modulating their activity.[11][12] It is important to note that some studies have raised questions about the direct activation of SIRT1 by SRT1720, suggesting that the presence of a fluorophore on the substrate may be necessary for activation in some in vitro assays.[6][7]
Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimal Concentration of SRT1720 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a synthetic compound known as a specific and potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including metabolism, stress resistance, inflammation, and aging.[1][2] As a SIRT1 activator, SRT1720 has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][3][4] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of SRT1720 in cell culture experiments.
Mechanism of Action
SRT1720 allosterically binds to the SIRT1 enzyme-peptide substrate complex, which lowers the Michaelis constant for acetylated substrates, thereby enhancing SIRT1's deacetylase activity.[5] One of the key downstream effects of SIRT1 activation by SRT1720 is the deacetylation of various protein targets, including transcription factors like p53 and NF-κB.[1][6] The deacetylation of NF-κB, for instance, leads to the inhibition of pro-inflammatory gene expression.[1][7]
Data Presentation: Recommended SRT1720 Concentrations
The optimal concentration of SRT1720 can vary significantly depending on the cell type, experimental duration, and the specific biological question being addressed. The following tables summarize effective concentrations reported in the literature for various cell lines and assays.
Table 1: In Vitro Efficacy and Potency of SRT1720
| Parameter | Value | Source |
| EC50 (SIRT1 activation, cell-free) | 0.16 μM | [5] |
| EC1.5 (SIRT1 activation, cell-free) | 0.16 μM | [8] |
| IC50 (Bladder cancer organoids) | 0.35 μM |
Table 2: Effective Concentrations of SRT1720 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Source |
| Human Monocytes | Cytokine Release | 0.1 - 1 μM | 16 hours (pre-treatment) | Reduced LPS-induced IL-6 release | [9] |
| THP1-XBlue Cells | NF-κB Reporter Assay | 0.1 - 1 μM | 16 hours (pre-treatment) | Dose-dependent inhibition of NF-κB activation | [9] |
| Multiple Myeloma (MM) cell lines | Cell Viability | ~5-10 μM (IC50) | 24 hours | Induced apoptosis | [6] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 5 - 10 μmol/L | 24 hours | Significant decrease in cell viability | [3] |
| Ewing's Sarcoma cell lines | Cell Death | 8 - 24 µM | - | Induced cell death | [10] |
| Vascular Smooth Muscle Cells (VSMCs) | Senescence | 20 µM | 2 hours | Increased p-AMPK (Ser485) | [11] |
| B4G12 Cells | Cell Death/ROS | 1 μM | 1 hour | Decreased UVA-induced cell death and ROS | [8] |
| Circulating Angiogenic Cells (CACs) | SIRT1 Activation | 4 μM | 30 minutes | Induced acute SIRT1 activation | [5] |
| MC3T3-E1 (Osteoblast precursor) | VEGF Release | 10 µM | 1 hour | Reduced TGF-β-stimulated VEGF release | [5] |
| MC3T3-E1 (Osteoblast precursor) | Gene Expression | 10 µM | 12 hours | Reduced VEGF mRNA expression | [5] |
Note: Higher concentrations of SRT1720 (e.g., 15 μM) have been shown to cause a modest decrease in the viability of normal cells.[5][12] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal SRT1720 Concentration using a Cell Viability Assay
This protocol outlines a general method to determine the optimal working concentration of SRT1720 for a specific cell line using a colorimetric assay like MTT.
Materials:
-
SRT1720 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Prepare SRT1720 Stock Solution: Dissolve SRT1720 hydrochloride in fresh DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5][8] Store aliquots at -20°C or -80°C.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Working Solutions: Prepare a series of dilutions of SRT1720 in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 μM to 50 μM. Include a vehicle control (medium with the same final concentration of DMSO as the highest SRT1720 concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SRT1720.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (concentration that inhibits 50% of cell growth) and to select a non-toxic concentration for subsequent experiments.
Protocol 2: Western Blot Analysis of SIRT1 Target Deacetylation
This protocol is to confirm the activity of SRT1720 in cells by measuring the deacetylation of a known SIRT1 substrate, such as p53.
Materials:
-
Cell line of interest
-
SRT1720
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-total-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the predetermined optimal concentration of SRT1720 for a specified time (e.g., 6 hours).[6] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated-p53 to total p53 and the loading control (e.g., GAPDH). A decrease in the acetylated-p53/total-p53 ratio in SRT1720-treated cells indicates SIRT1 activation.
Mandatory Visualizations
Caption: SRT1720 activates SIRT1, leading to deacetylation of targets like p53 and NF-κB.
Caption: Workflow for determining the optimal SRT1720 concentration in cell culture.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720 induces lysosomal-dependent cell death of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720 induces SIRT1-independent cell death in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Sirt1 Activator SRT1720 Mitigates Human Monocyte Activation and Improves Outcome During Gram-Negative Pneumosepsis in Mice | MDPI [mdpi.com]
- 10. Reverse chemomodulatory effects of the SIRT1 activators resveratrol and SRT1720 in Ewing’s sarcoma cells: resveratrol suppresses and SRT1720 enhances etoposide- and vincristine-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SRT 1720 | Autophagy | Sirtuin | TargetMol [targetmol.com]
Application Notes and Protocols for SRT1720 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of SRT1720 dihydrochloride, a selective SIRT1 activator, in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of SRT1720.
Summary of SRT1720 Dihydrochloride Dosage in Mouse Models
The following table summarizes the dosages of SRT1720 dihydrochloride used in different mouse models, as reported in the scientific literature. The optimal dosage and administration route are dependent on the specific research question, mouse strain, and disease model.
| Mouse Model | Strain | Dosage | Administration Route | Treatment Duration | Key Findings |
| Aging and Longevity | C57BL/6J | 100 mg/kg/day | Dietary Admixture | Lifelong (starting at 6 months) | Extended lifespan, improved healthspan, reduced age-related metabolic diseases[1][2] |
| Aging (Vascular Endothelial Dysfunction) | B6D2F1 | 100 mg/kg/day | Not specified | 4 weeks | Reversed age-related endothelial dysfunction, reduced oxidative stress and inflammation[3][4][5] |
| Diet-Induced Obesity | C57BL/6 | 100 mg/kg/day | Oral Gavage | 10 weeks | Reduced fasting blood glucose[6] |
| Fulminant Hepatitis | Not specified | 5, 10, 20 mg/kg | Intraperitoneal Injection | Single dose | Alleviated liver injury, improved survival rate[7] |
| Gram-Negative Pneumosepsis | Not specified | 20 mg/kg | Intraperitoneal Injection | Two doses (at 0 and 24 hours post-infection) | Reduced lung pathology and systemic inflammation[8] |
| Multiple Myeloma Xenograft | Not specified | 200 mg/kg | Not specified | Not specified | Inhibited tumor growth[9] |
| Osteoarthritis (Surgically-Induced) | C57BL/6 | 25 mg/kg | Intraperitoneal Injection | Twice weekly for up to 16 weeks | Attenuated the progression of osteoarthritis[10] |
Key Signaling Pathways
SRT1720 is a potent and selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. The activation of SIRT1 by SRT1720 triggers a cascade of downstream signaling events that are implicated in a wide range of cellular processes, including metabolism, inflammation, and longevity.
Experimental Protocols
This section provides detailed protocols for key experiments commonly performed in conjunction with SRT1720 treatment in mouse models.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose metabolism and insulin sensitivity in mice.
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles (20-22 gauge)
-
Heating lamp or pad
-
Restraining device
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Keep the mice warm during the procedure to prevent hypoglycemia.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of SRT1720 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a synthetic small molecule that acts as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] Activation of SIRT1 has been shown to confer protection against a variety of age-related metabolic and inflammatory diseases.[1][2] In vivo studies utilizing oral gavage for the administration of SRT1720 have demonstrated its potential in improving metabolic parameters, reducing inflammation, and extending lifespan in various mouse models.[1] These application notes provide detailed protocols for the preparation and oral gavage administration of SRT1720 in mice, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways.
Quantitative Data Summary
The following tables summarize common dosage and administration parameters for SRT1720 via oral gavage in mice as reported in the literature.
Table 1: SRT1720 Dosage and Vehicle Solutions
| Parameter | Details | Reference |
| Dosage Range | 10 - 500 mg/kg body weight | [3][4] |
| Commonly Used Dosage | 100 mg/kg body weight | [1][5] |
| Vehicle Solution 1 | 40% PEG-400, 0.5% Tween-80 in deionized water | [5] |
| Vehicle Solution 2 | 2% Hydroxypropyl methylcellulose (HPMC), 0.2% Dioctyl sulfosuccinate sodium salt (DOSS) | [3][4][6] |
| Vehicle Solution 3 | 0.5% Carboxymethylcellulose (CMC) with 0.025% Tween 20 | [7] |
Table 2: Experimental Models and Outcomes
| Animal Model | Diet | SRT1720 Dosage | Duration | Key Outcomes | Reference |
| C57BL/6J Mice | Standard Diet | 100 mg/kg (in diet) | Lifespan | Extended lifespan, improved healthspan, reduced inflammation | [1] |
| B6D2F1 Mice (Old) | Standard Diet | 100 mg/kg | 4 weeks | Reversed vascular endothelial dysfunction, reduced oxidative stress | [5] |
| ob/ob Mice | High-Fat Diet | 30 and 100 mg/kg | 18 days | No significant improvement in glucose homeostasis | [6] |
| MSG Mice (Obese) | Standard Diet | Not specified | 10 weeks | Ameliorated non-alcoholic fatty liver disease (NAFLD) | [8] |
Experimental Protocols
Preparation of SRT1720 Formulation
Materials:
-
SRT1720 hydrochloride
-
Vehicle solution (choose from Table 1)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of SRT1720 based on the desired dosage and the number of animals to be treated.
-
Weigh the SRT1720 powder accurately.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle solution.
-
Gradually add the SRT1720 powder to the vehicle while vortexing to ensure proper mixing.
-
Continue vortexing until a homogenous suspension is formed. For some vehicles, brief sonication may aid in achieving a uniform suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and potency.
Oral Gavage Administration in Mice
Materials:
-
Prepared SRT1720 formulation
-
Appropriate gauge feeding needle (18-20 gauge for adult mice) with a rounded tip
-
1 mL syringe
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the precise volume of the formulation to be administered.
-
Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head and body. Ensure the animal can breathe comfortably.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
With the mouse held in a vertical position, gently insert the feeding needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the upper palate towards the esophagus. The mouse should swallow as the needle passes into the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to deliver the SRT1720 formulation.
-
Administer the solution at a steady pace to prevent regurgitation and aspiration.
-
-
Post-Administration Care:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
Signaling Pathways and Experimental Workflows
SRT1720-Mediated SIRT1 Signaling Pathway
SRT1720 allosterically activates SIRT1, a key regulator of cellular metabolism and stress responses.[1] Activated SIRT1 deacetylates a variety of downstream targets, leading to beneficial physiological effects. Two major pathways influenced by SRT1720-mediated SIRT1 activation are the inhibition of NF-κB signaling and the activation of PGC-1α.
Caption: SRT1720 activates SIRT1, leading to inhibition of NF-κB and activation of PGC-1α.
Experimental Workflow for In Vivo SRT1720 Studies
The following diagram outlines a typical experimental workflow for evaluating the effects of SRT1720 administered via oral gavage in mice.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of p53 Acetylation Following SRT1720 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA damage, by acting as a transcription factor to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The activity of p55 is intricately regulated by post-translational modifications, with acetylation being a key event. Acetylation of p53, particularly at lysine 382 (K382), is associated with its activation and stabilization. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a primary regulator of p53, deacetylating it to attenuate its transcriptional activity.
SRT1720 is a small molecule compound that has been investigated for its potential to activate SIRT1.[1] The hypothesis has been that activation of SIRT1 by compounds like SRT1720 would lead to the deacetylation of p53, thereby modulating its activity. However, it is important to note that while some studies using fluorophore-conjugated peptide substrates have shown that SRT1720 can activate SIRT1 in vitro, other research suggests that SRT1720 may not directly activate SIRT1 when using native, unmodified p53 as a substrate.[2][3] Despite this controversy, studies in cellular and in vivo models have demonstrated that SRT1720 treatment can lead to a reduction in p53 acetylation, suggesting a more complex mechanism of action or potential off-target effects.[4][5]
These application notes provide a detailed protocol for analyzing changes in p53 acetylation in response to SRT1720 treatment using Western blotting, a fundamental technique for protein analysis.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of SRT1720 on the ratio of acetylated p53 to total p53 in the aorta of aging mice. This data illustrates the potential of SRT1720 to reverse age-related increases in p53 acetylation in vivo.
| Group | Treatment | Ratio of Acetyl-p53 to Total p53 (Arbitrary Units) | Fold Change vs. Young Control |
| Young Mice | Vehicle Control | 1.00 | 1.00 |
| Old Mice | Vehicle Control | 2.93 | +193% |
| Young Mice | SRT1720 | 1.00 | 0 |
| Old Mice | SRT1720 | 1.12 | +12% |
Data adapted from Gano et al., 2014.[4]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SIRT1 Deacetylase Activity with SRT1720
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[1][2][3] Its activity is implicated in aging and various age-related diseases, making it a significant therapeutic target. SRT1720 is a synthetic, small-molecule activator of SIRT1, known to be more potent than resveratrol.[4][5] It allosterically binds to the SIRT1 enzyme-peptide substrate complex, lowering the Michaelis constant for acetylated substrates and thereby enhancing SIRT1's deacetylase activity.[6] These application notes provide a detailed protocol for measuring SIRT1 deacetylase activity in the presence of SRT1720 using a common fluorometric assay, and summarize key quantitative data related to SRT1720's activation of SIRT1.
SIRT1 Signaling Pathway
SIRT1 exerts its biological functions by deacetylating a wide range of histone and non-histone protein substrates.[1][7] Key targets include p53, PGC-1α, and NF-κB, through which SIRT1 modulates cellular responses to stress, energy metabolism, and inflammation.[3][8] Activation of SIRT1 by compounds like SRT1720 can therefore influence these downstream pathways, leading to various physiological effects.[3][7]
References
- 1. d-nb.info [d-nb.info]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Biochemical Effects of SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT1720 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a small molecule compound known as a SIRT1 (Sirtuin 1) activator. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell death, proliferation, and stress resistance. The role of SIRT1 in cancer is complex, acting as either a tumor promoter or suppressor depending on the cellular context.[1][2] SRT1720 has been investigated as a potential therapeutic agent in several cancers, demonstrating anti-tumor effects in preclinical models.[1][3][4] However, some studies also suggest that its effects can be SIRT1-independent.[4][5] These application notes provide an overview of the experimental use of SRT1720 in cancer research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of reported quantitative data.
Mechanism of Action
SRT1720 is primarily recognized as an allosteric activator of SIRT1, enhancing its deacetylase activity.[1] SIRT1, in turn, can deacetylate a variety of histone and non-histone proteins involved in cancer-related pathways.[1][6]
Key mechanistic actions of SRT1720 in cancer cells include:
-
Induction of Apoptosis: SRT1720 has been shown to induce programmed cell death in various cancer cell lines.[1][4] This is often associated with the activation of intrinsic and extrinsic apoptotic pathways, involving the cleavage of caspases-3, -8, and -9, and poly (ADP-ribose) polymerase (PARP).[1][4]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following SRT1720 treatment, contributing to its cytotoxic effects.[1][4]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: SRT1720 can inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of cancer cell survival and proliferation.[1]
-
ATM/CHK2 Pathway: The compound can induce the phosphorylation of ATM (ataxia telangiectasia mutated) and CHK2 (checkpoint kinase 2), proteins involved in the DNA damage response.[1]
-
SIRT1-HIF Axis: In bladder cancer, SRT1720 has been shown to activate SIRT1, which then deacetylates and represses Hypoxia-Inducible Factor 1α (HIF1α), a critical factor in tumor metabolism and angiogenesis.[3][7]
-
-
Cell Cycle Arrest: Some studies indicate that SIRT1 activators can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8]
Data Presentation
In Vitro Efficacy of SRT1720
| Cancer Type | Cell Line / Model | Assay | Endpoint | SRT1720 Concentration / IC50 | Citation |
| Multiple Myeloma | MM.1R, RPMI-8226 | Cell Viability | IC50 | 3–7 µM | [9] |
| Multiple Myeloma | Patient-derived cells | Cell Viability | IC50 | 3–5 µM | [1] |
| Bladder Cancer | MIBC Organoids | Growth Inhibition | IC50 | 0.35 µM | [3] |
| Breast Cancer | 4T1 | Cell Viability | No effect | 0.1–5 µM | [10] |
| Adult T-cell Leukemia/Lymphoma | ATL cell lines | Cell Viability | Reduced viability | Not specified | [4] |
In Vivo Efficacy of SRT1720
| Cancer Type | Animal Model | SRT1720 Dosage | Treatment Schedule | Outcome | Citation |
| Multiple Myeloma | Human plasmacytoma xenograft (mice) | 200 mg/kg | 5 days/week for 3 weeks | Significant tumor growth inhibition | [1][9] |
| Bladder Cancer | Mouse in situ bladder cancer | 40 mg/kg | Not specified | Restrained tumor development | [3] |
| Breast Cancer | 4T1 lung metastasis model (mice) | Not specified | Not specified | Promoted lung metastasis | [10] |
| Adult T-cell Leukemia/Lymphoma | Human ATL tumor xenograft (mice) | Not specified | Not specified | Decreased tumor growth | [4] |
Mandatory Visualizations
Caption: Signaling pathways modulated by SRT1720 in cancer cells.
Caption: General experimental workflow for evaluating SRT1720.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effect of SRT1720 on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to cell line)
-
SRT1720 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of SRT1720 in complete growth medium. Remove the old medium from the wells and add 100 µL of the SRT1720 dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of SRT1720 concentration to determine the IC50 value using non-linear regression analysis.[11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after SRT1720 treatment.[1][4]
Materials:
-
Cancer cells treated with SRT1720 (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of SRT1720 for the specified time (e.g., 24 hours). Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
SIRT1 Activity Assay (Fluorometric)
This protocol measures the deacetylase activity of SIRT1 in cell lysates after SRT1720 treatment.[9][12]
Materials:
-
Cell lysates from SRT1720-treated and control cells
-
SIRT1 Activity Assay Kit (Fluorometric, e.g., Abcam ab156065 or Cayman Chemical Item No. 10010400)[12][13]
-
Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine residue)
-
NAD+
-
Developer solution
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
Microplate reader with fluorescence capabilities (Ex/Em = 350-360/450-465 nm)[13]
Procedure (General):
-
Lysate Preparation: Prepare nuclear or whole-cell extracts from cells treated with SRT1720 or vehicle control. Determine protein concentration.
-
Reaction Setup: In a 96-well black plate, add cell lysate, NAD+, and the fluorogenic substrate in the provided assay buffer. Include wells with a SIRT1 inhibitor to confirm specificity.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for an additional 15-30 minutes at room temperature. Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence signal from SRT1720-treated samples to the control samples to determine the fold-change in SIRT1 activity.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SRT1720 in a mouse xenograft model.[1][3][4]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line for implantation
-
SRT1720
-
Vehicle for oral gavage (e.g., 30% PEG 400 + 0.5% Tween 80 + 5% Propylene glycol)[14]
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer SRT1720 (e.g., 200 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., 5 days per week).[1][9]
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection: Excise tumors for weight measurement and subsequent analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[1]
Conclusion
SRT1720 has demonstrated significant anti-tumor activity in various preclinical cancer models, primarily through the activation of SIRT1 and the subsequent modulation of key cellular pathways leading to apoptosis and inhibition of cell survival. However, its role can be context-dependent, with some studies indicating potential for promoting metastasis in certain cancers.[10] The provided protocols offer a framework for the systematic evaluation of SRT1720 in a cancer research setting. Researchers should carefully consider the specific cancer type and experimental model when designing studies with this compound.
References
- 1. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chenliulab.org [chenliulab.org]
- 4. SRT1720 induces SIRT1-independent cell death in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRT1720 inhibits the growth of bladder cancer in organoids and murine models through the SIRT1-HIF axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. ashpublications.org [ashpublications.org]
- 10. scispace.com [scispace.com]
- 11. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 Activity Assay [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
Application of SRT1720 in Neurodegenerative Disease Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a specific and potent small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and aging.[1] The neuroprotective effects of SRT1720 are attributed to its ability to modulate pathways involved in oxidative stress, mitochondrial dysfunction, and inflammation, which are common pathological features of neurodegenerative diseases. This document provides detailed application notes and protocols for the use of SRT1720 in preclinical studies of neurodegenerative disorders, including Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease.
Mechanism of Action
SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity towards various substrates. In the context of neurodegeneration, the primary mechanism involves the activation of the SIRT1/PGC-1α/Nrf2 signaling axis. SIRT1 activation leads to the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[2][3] Activated PGC-1α, in turn, co-activates Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes.[2][4] This cascade ultimately mitigates oxidative stress and improves mitochondrial health, thereby conferring neuroprotection.
Data Presentation
In Vitro Neuroprotection Data
| Cell Line | Neurotoxin | SRT1720 Concentration | Outcome | Reference |
| SH-SY5Y (Human Neuroblastoma) | Paraquat (0.3 mM) | 1 µM | Dose-dependently attenuated paraquat-induced cell death.[2] | |
| SH-SY5Y (Human Neuroblastoma) | Paraquat (0.3 mM) | 1 µM | Attenuated paraquat-induced increase in caspase-3 activity.[2] | |
| NT2 (Human Teratocarcinoma) | Hydrogen Peroxide (H₂O₂) | Low concentrations | Pre-treatment for 48 hours protected against H₂O₂-induced oxidative stress and improved cell viability.[5][6] |
In Vivo Neuroprotection Data
| Disease Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| Parkinson's Disease (Paraquat-induced) | Mice | Not specified | Behavioral performance | Attenuated paraquat-induced decrease in behavioral performance. | [2] |
| Huntington's Disease | N171-82Q HD mice | SRT2104 (another SIRT1 activator) 0.5% in diet from 6 weeks of age | Motor function (Balance beam), Brain atrophy, Survival | Improved motor performance, attenuated brain atrophy, and extended survival.[7][8] | |
| Cerebral Oxidative Stress (Malonate-induced) | Rat | 0.3 µg (calculated 1 µM cerebrospinal concentration) | Neurological deficit, Striatal lesion volume | Reduced neurological deficit and striatal lesion size.[5] | |
| General Aging | C57BL/6J mice | 100 mg/kg/day (in diet) | Lifespan, Healthspan, Motor coordination (Rotarod) | Extended mean lifespan, improved healthspan, and enhanced motor coordination.[9][10] | |
| Diet-induced Obesity | ob/ob mice | 30 or 100 mg/kg/day (oral gavage for 18 days) | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity.[2] |
Signaling Pathways and Experimental Workflows
Caption: SRT1720-mediated neuroprotective signaling pathway.
Caption: General experimental workflow for SRT1720 studies.
Experimental Protocols
In Vitro Model of Parkinson's Disease in SH-SY5Y Cells
1. Cell Culture and Seeding:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 2 x 10⁴ cells/cm². Allow cells to adhere and grow for 48 hours before treatment.[1]
2. SRT1720 Pre-treatment:
-
Prepare a stock solution of SRT1720 in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Replace the culture medium with the SRT1720-containing medium and incubate for 1 hour.[2]
3. Induction of Neurotoxicity with Paraquat:
-
Prepare a stock solution of paraquat (PQ) in sterile water.
-
Dilute the PQ stock solution in culture medium to the desired final concentration (e.g., 0.3 mM).
-
After the 1-hour SRT1720 pre-treatment, add the PQ-containing medium to the cells and incubate for 24 hours.[2][11]
Apoptosis Detection by TUNEL Assay
This protocol is a general guideline; refer to the manufacturer's instructions for specific kits.
1. Sample Preparation:
-
Culture and treat SH-SY5Y cells on glass coverslips in a 24-well plate as described above.
-
After treatment, wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
2. TUNEL Reaction:
-
Prepare the TdT reaction buffer and enzyme mix according to the kit's instructions.
-
Add the TdT reaction cocktail to each coverslip and incubate in a humidified chamber for 60 minutes at 37°C, protected from light.
3. Staining and Visualization:
-
Wash the cells three times with PBS.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Caspase-3 Activity Assay
This is a general protocol for a colorimetric or fluorometric caspase-3 activity assay.
1. Cell Lysate Preparation:
-
Culture and treat SH-SY5Y cells in a 6-well plate.
-
After treatment, scrape the cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the provided lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic proteins.
2. Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Western Blot Analysis of SIRT1, PGC-1α, and Nrf2
1. Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase-3 activity assay.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, PGC-1α, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
SRT1720 represents a promising therapeutic agent for neurodegenerative diseases due to its ability to activate SIRT1 and modulate key downstream pathways involved in cellular stress responses and mitochondrial function. The protocols and data presented here provide a framework for researchers to investigate the neuroprotective effects of SRT1720 in various preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.
References
- 1. Mechanisms Mediating the Combined Toxicity of Paraquat and Maneb in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective role of Sirt1 in mammalian models of Huntington's disease through activation of multiple Sirt1 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glennfoundation.org [glennfoundation.org]
- 5. Neuroprotective Role of SRT1720 against Hydrogen Peroxide Induced Oxidative Stress in NT2 Cells - ProQuest [proquest.com]
- 6. gssrr.org [gssrr.org]
- 7. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lithium protects against paraquat neurotoxicity by NRF2 activation and miR-34a inhibition in SH-SY5Y cells [frontiersin.org]
Application Notes and Protocols: SRT 1720 in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT1720 is a specific small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes, including stress resistance, metabolism, and aging. In the context of cardiovascular disease, activation of SIRT1 by SRT1720 has demonstrated significant therapeutic potential in various preclinical research models. These models have shown that SRT1720 can ameliorate age-related endothelial dysfunction, reduce inflammation and oxidative stress, inhibit cardiac hypertrophy and fibrosis, and protect against atherosclerosis.[3][4][5] This document provides detailed application notes and protocols for the use of SRT1720 in cardiovascular disease research, summarizing key quantitative data and outlining experimental methodologies based on published studies.
Mechanism of Action
SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity.[1] This leads to the deacetylation of numerous downstream targets, influencing several signaling pathways critical in cardiovascular health. Key mechanisms include:
-
Endothelial Function Improvement: SRT1720 enhances the expression and activity of endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), leading to improved endothelium-dependent dilation.[6][7][8]
-
Reduction of Oxidative Stress: It upregulates antioxidant enzymes while reducing the activity of pro-oxidant enzymes like NADPH oxidase.[4][8]
-
Anti-inflammatory Effects: SRT1720 inhibits the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway by promoting the deacetylation of the p65 subunit.[2][3][9] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α.[6][7]
-
Metabolic Regulation: SRT1720 improves mitochondrial function and biogenesis.[10][11][12]
-
Anti-hypertrophic and Anti-fibrotic Effects: In models of cardiac pressure overload, SRT1720 has been shown to attenuate cardiac hypertrophy and fibrosis, partly through the modulation of TGF-β/Smad signaling.[5][13]
Data Summary
The following tables summarize the quantitative effects of SRT1720 observed in various cardiovascular disease models.
Table 1: Effects of SRT1720 on Vascular Function and Biomarkers in Aged Mice
| Parameter | Model | Treatment | Result | Reference |
| Endothelium-Dependent Dilation (EDD) | Old B6D2F1 Mice (29-32 mo) | 100 mg/kg/day SRT1720 for 4 weeks | Increased from 83±2% to 95±1% | [6][7] |
| Aortic SIRT1 Expression | Old B6D2F1 Mice (29-31 mo) | 100 mg/kg/day SRT1720 for 4 weeks | Increased by ~100% | [8] |
| Aortic Superoxide Production | Old B6D2F1 Mice | 100 mg/kg/day SRT1720 for 4 weeks | Normalized to levels of young mice | [6][7] |
| Aortic NF-κB Activity (acetyl-p65/total p65) | Old B6D2F1 Mice | 100 mg/kg/day SRT1720 for 4 weeks | Normalized to levels of young mice | [3][9] |
| Aortic TNF-α Expression | Old B6D2F1 Mice | 100 mg/kg/day SRT1720 for 4 weeks | Decreased by 45% | [3][9] |
| Aortic COX-2 Protein Expression | Old B6D2F1 Mice | 100 mg/kg/day SRT1720 for 4 weeks | Restored to levels of young mice | [3] |
Table 2: Effects of SRT1720 in a Mouse Model of Pressure-Overload Cardiac Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
| Left Ventricular Ejection Fraction (LVEF) | C57BL/6 Mice with Transverse Aortic Constriction (TAC) | 100 mg/kg/day SRT1720 | Significantly improved compared to placebo | [5] |
| Left Ventricular Mass | C57BL/6 Mice with TAC | 100 mg/kg/day SRT1720 | Significantly reduced compared to placebo | [5] |
| Left Ventricular Fibrosis | C57BL/6 Mice with TAC | 100 mg/kg/day SRT1720 | Significantly reduced compared to placebo | [5] |
| Fetal Gene Program (ß-MHC, α-SKA, ANP) | C57BL/6 Mice with TAC | 100 mg/kg/day SRT1720 | Normalized expression levels | [5] |
| Phospho-Smad2 Expression | C57BL/6 Mice with TAC | 100 mg/kg/day SRT1720 | Normalized expression levels | [5] |
Table 3: Effects of SRT1720 on Atherosclerosis in apoE-/- Mice
| Parameter | Model | Treatment | Result | Reference |
| Atherosclerotic Lesion Size | apoE-/- Mice with Angiotensin II infusion | SRT1720 administration | Substantially attenuated | [14] |
| NF-κB Activation | apoE-/- Mice with Angiotensin II infusion | SRT1720 administration | Inhibited | [14] |
| STAT3 Activation | apoE-/- Mice with Angiotensin II infusion | SRT1720 administration | Inhibited | [14] |
Experimental Protocols
Protocol 1: In Vivo Administration of SRT1720 in a Mouse Model of Vascular Aging
Objective: To assess the effect of SRT1720 on age-related endothelial dysfunction.
Animal Model: Young (4-9 months) and old (29-32 months) male B6D2F1 mice.[6]
SRT1720 Formulation and Administration:
-
Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) with 0.025% Tween 20.[4]
-
Suspend SRT1720 in the vehicle at a concentration that allows for a final dosage of 100 mg/kg body weight.
-
Administer SRT1720 or vehicle daily via oral gavage for 4 weeks.[6][8]
Assessment of Endothelial Function (Ex Vivo Wire Myography):
-
At the end of the treatment period, euthanize mice and carefully dissect the carotid arteries.
-
Mount arterial rings in a wire myograph chamber containing Krebs buffer, maintained at 37°C and aerated with 95% O2, 5% CO2.
-
Allow arteries to equilibrate and then pre-constrict with phenylephrine.
-
Generate cumulative concentration-response curves to acetylcholine to assess endothelium-dependent dilation.
-
To investigate the role of specific pathways, incubate vessels with inhibitors such as L-NAME (for nitric oxide synthase) or indomethacin (for cyclooxygenase) before assessing the response to acetylcholine.
Protocol 2: Western Blotting for Protein Expression Analysis
Objective: To determine the effect of SRT1720 on the expression of key proteins in cardiovascular signaling pathways.
Sample Preparation:
-
Homogenize aortic tissue or cardiac tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SIRT1, anti-COX-2, anti-p65, anti-acetyl-p65, anti-eNOS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of SRT1720 on the mRNA levels of inflammatory and other target genes.
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from tissues or cells using a commercial RNA extraction kit (e.g., RNeasy kit).[15]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the gene of interest (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., β-actin).[15]
-
Perform the qPCR reaction in a real-time PCR machine using a standard cycling protocol (e.g., 50°C for 2 min, 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 1 min).[15]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SRT1720 in cardiovascular disease models.
Caption: General experimental workflow for in vivo studies with SRT1720.
Caption: Key steps in the Western Blotting protocol.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cardioprotective role of SIRT1 activation on mitochondrial function in insulin-resistant H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Sirt1 activator SRT1720 attenuates angiotensin II-induced atherosclerosis in apoE⁻/⁻ mice through inhibiting vascular inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SRT 1720 dihydrochloride solubility in DMSO vs water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT 1720 dihydrochloride. It addresses common issues related to the solubility and preparation of this compound for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from a few factors. Firstly, the solubility can be affected by the purity and age of the DMSO. It is highly recommended to use fresh, anhydrous DMSO as moisture absorption can significantly reduce the solubility of the compound.[1][2] Some suppliers specifically note that hygroscopic DMSO has a significant impact on solubility.[2] Secondly, sonication is often recommended to aid dissolution.[3][4] If you are still facing issues, gentle warming can also be applied.
Q2: My this compound solution in DMSO is not clear. What should I do?
A2: A hazy or unclear solution indicates that the compound has not fully dissolved or may have precipitated. We recommend sonicating the solution for a longer period.[3][4] If the issue persists, gentle warming may be necessary. Ensure you are not exceeding the solubility limit reported by the supplier of your specific batch of this compound.
Q3: Can I dissolve this compound in water?
A3: this compound has very low solubility in water.[1][3] Direct dissolution in aqueous buffers is generally not recommended for preparing stock solutions. Some sources indicate it is insoluble or only slightly soluble in water.[1][3] One supplier suggests that a concentration of 2.5 mg/mL can be achieved with the aid of ultrasonication, warming, and heating to 60°C.[2][4] However, for most applications, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: I see different solubility values for this compound from different suppliers. Why is that, and which one should I trust?
A4: The variation in reported solubility values across different suppliers can be due to differences in the crystalline form of the compound, its purity, and the specific experimental conditions used to determine solubility. It is always best to refer to the product data sheet provided by the supplier of your specific lot of this compound. The table below summarizes the reported solubility from various sources for your reference.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.[5] Suppliers recommend storing at -80°C for up to 6 months to a year, and at -20°C for 1 to 6 months.[2][4][5]
Data Presentation: Solubility of this compound
| Solvent | Supplier/Source | Reported Solubility | Notes |
| DMSO | TargetMol | 55 mg/mL (108.65 mM) | Sonication is recommended. |
| MedChemExpress | 50 mg/mL (92.17 mM) | Need ultrasonic; Hygroscopic DMSO has a significant impact.[2] | |
| Selleck Chemicals | 100 mg/mL (197.62 mM) | Use fresh DMSO.[1] | |
| Cayman Chemical | 10 mg/mL | - | |
| Sigma-Aldrich | 2.5 mg/mL | Clear, yellow solution.[6] | |
| Abcam | Soluble to 50 mM | - | |
| Water | TargetMol | < 1 mg/mL | Insoluble or slightly soluble.[3] |
| MedChemExpress | 2.5 mg/mL (4.61 mM) | Ultrasonic and warming and heat to 60°C required.[2][4] | |
| Selleck Chemicals | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 542.48 g/mol .[4]
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the corresponding volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initially mix the compound.
-
Place the tube in a sonicator bath for 10-15 minutes to facilitate complete dissolution.[3][4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for dissolving this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SRT1720 SRT1720, CAS 925434-55-5, is a cell-permeable inhibitor of the mitochondrial SIRT3. Inhibition is AceCS2-competitive (Ki = 0.56 µM; Km = 2.44 µM), but NAD+-uncompetitive (Ki = 0.34 µM; Km = 280 µM). | Sigma-Aldrich [sigmaaldrich.com]
Off-target effects of SRT 1720 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT1720. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is SRT1720 a direct and specific activator of SIRT1?
A1: The activity of SRT1720 as a direct SIRT1 activator is highly dependent on the experimental setup. While initial studies showed potent activation of SIRT1, subsequent research has demonstrated that this activation is often an artifact of the in vitro assay systems used, specifically those employing fluorophore-tagged peptide substrates.[1][2] Evidence suggests that SRT1720 and similar compounds may not directly activate SIRT1 when native peptide or full-length protein substrates are used.[1][2] Therefore, results obtained using fluorescent-based assays should be interpreted with caution.
Q2: What are the known off-target effects of SRT1720 at high concentrations?
A2: At high concentrations, SRT1720 exhibits a range of off-target activities. A screening of SRT1720 at a concentration of 10 μM against a panel of over 100 targets revealed interactions with various receptors, enzymes, transporters, and ion channels.[1][2] One of the most significant off-target activities identified is the inhibition of phosphodiesterases (PDEs).[3]
Q3: How does the in vitro activity of SRT1720 on SIRT1 compare to other sirtuins?
A3: SRT1720 displays preferential activity towards SIRT1 over other sirtuin homologs like SIRT2 and SIRT3 in cell-free assays.[4][5] However, the concentration required to activate SIRT2 and SIRT3 is significantly higher than that for SIRT1, indicating a degree of selectivity under specific assay conditions.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent SIRT1 activation in different assay formats.
-
Possible Cause: As mentioned in the FAQs, the apparent activation of SIRT1 by SRT1720 is highly dependent on the substrate used. Assays with fluorophore-tagged peptides often show activation, while those with native substrates may not.[1][2]
-
Troubleshooting Steps:
-
Validate with a native substrate: If you observe SIRT1 activation in a fluorescence-based assay, confirm this finding using an assay with a non-fluorophore-tagged, native peptide or a full-length protein substrate (e.g., p53 or acetyl-CoA synthetase 1).[1][2]
-
Use an alternative detection method: Employ a detection method that does not rely on fluorescence, such as HPLC-based separation of acetylated and deacetylated substrates or an ELISA-based assay.[1][6]
-
Issue 2: Observing cellular effects that are inconsistent with known SIRT1 signaling pathways.
-
Possible Cause: The observed phenotype may be due to the off-target effects of SRT1720, especially when used at high concentrations. Inhibition of PDEs, for example, can lead to an increase in intracellular cAMP levels, which in turn can activate pathways such as PKA and AMPK, independently of SIRT1.[3]
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine the minimal effective concentration of SRT1720 that elicits the desired on-target effect and assess if the unexpected phenotype persists at lower, more selective concentrations.
-
Use a structurally unrelated SIRT1 activator: Compare the cellular effects of SRT1720 with another putative SIRT1 activator that has a different chemical scaffold to see if the effect is reproducible.
-
Inhibit potential off-targets: If a specific off-target is suspected (e.g., a particular PDE isoform), use a known inhibitor of that target to see if it phenocopies or blocks the effect of SRT1720.
-
Quantitative Data Summary
Table 1: In Vitro Activity of SRT1720 on Sirtuins
| Sirtuin | EC1.5 (μM) | Maximum Activation (%) | Reference(s) |
| SIRT1 | 0.16 | 781 | [4] |
| SIRT2 | 37 | Not Reported | [4] |
| SIRT3 | >300 | Not Reported | [4] |
EC1.5: The concentration of the compound required to increase enzyme activity by 50%.
Table 2: Off-Target Profile of SRT1720 at 10 μM
| Target Class | Inhibition | Reference(s) |
| Phosphodiesterases (PDEs) | Yes (Specific isoforms not detailed in all sources) | [2][3] |
| Various Receptors | Yes (Specific receptors not detailed in all sources) | [1][2] |
| Various Enzymes | Yes (Specific enzymes not detailed in all sources) | [1][2] |
| Various Transporters | Yes (Specific transporters not detailed in all sources) | [1][2] |
| Various Ion Channels | Yes (Specific ion channels not detailed in all sources) | [1][2] |
Key Experimental Protocols
Protocol 1: HPLC-Based SIRT1 Deacetylase Assay with Native Peptide Substrate
This protocol is adapted from methodologies that avoid the use of fluorophore-tagged substrates.[1]
1. Materials:
-
Recombinant human SIRT1 enzyme
-
Native p53-derived peptide substrate (e.g., Ac-Glu-Glu-Lys-Gly-Gln-Ser-Thr-Ser-Ser-His-Ser-Lys(Ac)-Nle-Ser-Thr-Glu-Gly-Lys-Glu-Glu-NH2)
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 5 mM DTT)
-
SRT1720 and control compounds dissolved in DMSO
-
Stop Solution (e.g., 0.1% Trifluoroacetic Acid)
-
HPLC system with a C18 column
2. Procedure:
-
Prepare the reaction mixture in the assay buffer containing SIRT1 enzyme, native peptide substrate, and NAD+.
-
Add SRT1720 or control compound to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples (e.g., <1%).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the samples by reverse-phase HPLC to separate the acetylated substrate from the deacetylated product.
-
Quantify the peak areas to determine the percentage of substrate conversion and calculate SIRT1 activity.
Visualizations
Caption: Potential off-target signaling pathway of SRT1720 via PDE inhibition.
Caption: Troubleshooting workflow for unexpected results with SRT1720.
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using PDE inhibitors to harness the benefits of calorie restriction: lessons from resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SRT 1720 Treatment Duration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro treatment duration of SRT 1720, a selective SIRT1 activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SRT 1720?
A1: SRT 1720 is a small molecule that acts as a selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] It functions through an allosteric mechanism, binding to the SIRT1 enzyme-peptide substrate complex at a site distinct from the active site. This binding is thought to induce a conformational change that increases the enzyme's affinity for its acetylated substrates, thereby enhancing its deacetylase activity.[3] Key downstream targets of SIRT1 that are affected by SRT 1720 activity include p53 and NF-κB.[4][5]
Q2: What is a typical effective concentration range for SRT 1720 in cell culture?
A2: The effective concentration of SRT 1720 can vary depending on the cell line and the specific biological endpoint being measured. However, published studies commonly use concentrations in the low micromolar range. For example, concentrations between 3-7 µM have been shown to decrease the viability of multiple myeloma cell lines, while concentrations around 1-10 µM have been used in various other cell types, including human umbilical vein endothelial cells (HUVECs).[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with SRT 1720?
A3: The optimal treatment duration for SRT 1720 is highly dependent on the experimental goals and the cell type being used. Short-term treatments (e.g., 1 to 6 hours) may be sufficient to observe acute effects on SIRT1 enzymatic activity and the deacetylation of its immediate targets.[4] Longer-term treatments (e.g., 24 to 72 hours) may be necessary to observe downstream effects on gene expression, cell viability, or other complex cellular processes. A time-course experiment is essential to determine the ideal incubation period for your specific endpoint.
Q4: How stable is SRT 1720 in cell culture medium?
Troubleshooting Guide
Issue 1: I am not observing the expected effects of SRT 1720 on my target protein's acetylation status.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Perform a time-course experiment. Analyze protein acetylation at multiple time points (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal window for observing changes. |
| Incorrect SRT 1720 Concentration | Conduct a dose-response experiment with a range of SRT 1720 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to determine the most effective dose for your cell line. |
| Low SIRT1 Expression in Cells | Verify the expression level of SIRT1 in your cell line via Western blot or qPCR. If SIRT1 levels are low, consider using a different cell line with higher endogenous expression or overexpressing SIRT1. |
| Issues with Compound Integrity | Ensure the SRT 1720 powder has been stored correctly (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure cells are healthy, in the exponential growth phase, and not confluent, as these factors can influence cellular responses to treatment. |
Issue 2: I am observing significant cytotoxicity or a decrease in cell viability at my chosen SRT 1720 concentration.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve and assess cell viability using an MTT or similar assay to determine the IC50 value. Choose a concentration for your experiments that is below the cytotoxic threshold. |
| Extended Treatment Duration | A prolonged exposure to a high concentration of SRT 1720 may lead to off-target effects and cytotoxicity. Shorten the treatment duration or use a lower concentration for longer time points. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to SRT 1720. If reducing the concentration or duration is not feasible for your experimental goals, consider using a different, more robust cell line. |
Data Presentation
Table 1: Summary of In Vitro SRT 1720 Treatment Parameters and Observed Effects from Selected Studies
| Cell Line | SRT 1720 Concentration | Treatment Duration | Observed Effect |
| Multiple Myeloma (MM.1R, RPMI-8226) | 7 µM | 6 hours | Increased SIRT1 deacetylase activity |
| Multiple Myeloma (MM.1R, RPMI-8226) | 7 µM | 24 hours | Decreased cell viability, induction of apoptosis |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1-20 µM | 24 hours | Dose-dependent decrease in cell viability |
| B4G12 cells | 1 µM | 1 hour | Decreased cell death and ROS accumulation |
Experimental Protocols
Protocol 1: Determining Optimal SRT 1720 Treatment Duration via Time-Course Analysis of p53 Acetylation
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
SRT 1720 Preparation: Prepare a stock solution of SRT 1720 in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing SRT 1720 or the vehicle control.
-
Time-Course Harvest: Harvest the cells at various time points after treatment (e.g., 0, 1, 4, 8, 12, and 24 hours). The 0-hour time point should be collected immediately after adding the treatment.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-p53 and total p53. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for acetylated-p53 and total p53. Normalize the acetylated-p53 signal to the total p53 signal for each time point. Compare the normalized values of the SRT 1720-treated samples to the vehicle-treated samples to determine the time point with the most significant decrease in p53 acetylation.
Mandatory Visualizations
Caption: SRT 1720 allosterically activates SIRT1, leading to the deacetylation of downstream targets like p53 and NF-κB.
Caption: Workflow for optimizing SRT 1720 treatment duration by analyzing target protein acetylation.
Caption: A logical guide for troubleshooting experiments where SRT 1720 does not produce the expected outcome.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Inconsistent In Vivo Efficacy of SRT1720
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo effects of SRT1720. It addresses the widely reported inconsistencies in its efficacy, providing troubleshooting advice, detailed protocols, and a summary of key findings to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is SRT1720 and what is its primary proposed mechanism of action?
SRT1720 is a synthetic small molecule developed as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] SIRT1 is a key regulator of metabolic homeostasis, and its activation is believed to mimic some of the beneficial effects of caloric restriction, such as improved metabolism and protection against age-related diseases.[3][4] The proposed mechanism involves SRT1720 binding to an allosteric site on the SIRT1 enzyme, which increases its affinity for acetylated substrates, leading to their deacetylation.[4][5]
Q2: Why are there conflicting reports on the in vivo efficacy of SRT1720?
The inconsistent in vivo efficacy of SRT1720 is a significant point of discussion in the scientific community. Several factors contribute to these conflicting results:
-
Controversy over Direct SIRT1 Activation: A major point of contention is whether SRT1720 directly activates SIRT1 under all conditions. Some studies have suggested that the observed activation in vitro is an artifact of the experimental setup, specifically the use of a fluorophore-tagged substrate.[6][7][8] These studies propose that SRT1720 may have off-target effects that contribute to its biological activity.[7] Conversely, other research supports a direct allosteric mechanism of activation.[3][4][9]
-
Animal Model and Diet: The effects of SRT1720 have been shown to vary significantly depending on the animal model (e.g., mouse strain), age, and diet. For example, benefits have been observed in mice on both standard and high-fat diets (HFD), but the magnitude of these effects can differ.[3][10] Some studies have reported no beneficial effects on plasma glucose in HFD-fed ob/ob mice.[7][8]
-
Dosage and Duration of Treatment: The dose of SRT1720 and the length of the treatment period are critical variables that can influence the outcome of a study.[3][10]
-
Drug Interactions: Co-administration of SRT1720 with other compounds can lead to unexpected and sometimes adverse effects. A notable example is the combination with a high dose of metformin in aged mice on a high-fat diet, which dramatically reduced their lifespan.[11][12]
Q3: What are the main reported beneficial effects of SRT1720 in vivo?
Numerous studies have reported positive outcomes with SRT1720 treatment in animal models, including:
-
Extended Lifespan: SRT1720 has been shown to extend the average lifespan of mice on both a standard diet and a high-fat diet.[3][10][13]
-
Improved Metabolic Health: It can improve insulin sensitivity, lower plasma glucose, and reduce body weight and fat mass.[5][10][13] It has also been shown to decrease total and LDL-cholesterol levels.[13]
-
Enhanced Healthspan: Treated mice have shown improved muscle function, motor coordination, and a delayed onset of age-related metabolic diseases.[3][13]
-
Anti-inflammatory Effects: SRT1720 has been observed to have anti-inflammatory properties in various tissues, including the liver, muscle, and vasculature.[3][13][14]
-
Cardioprotective Effects: It has been shown to reverse age-related vascular endothelial dysfunction.[14]
Q4: What are some of the reported negative or null findings with SRT1720?
Despite the positive reports, several studies have failed to reproduce these effects or have observed adverse outcomes:
-
Lack of Efficacy: Some studies found that SRT1720 did not lower plasma glucose or improve mitochondrial capacity in diet-induced obese and genetically obese mice.[7][8] In one case, it was reported to increase food intake and weight gain.[7]
-
Reduced Lifespan in Combination Therapy: When combined with a high dose of metformin (1% w/w in food), SRT1720 significantly reduced both the median and maximum lifespan of aged, HFD-fed mice.[11]
-
Potential for Off-Target Effects: The compound has been shown to exhibit multiple off-target activities against various receptors, enzymes, and ion channels, which could contribute to inconsistent or adverse effects.[7]
Troubleshooting Guide for In Vivo Experiments
Problem 1: I am not observing the expected metabolic improvements (e.g., lower glucose, improved insulin sensitivity) with SRT1720 treatment.
-
Possible Cause 1: Suboptimal Dosing or Administration.
-
Possible Cause 2: Animal Model and Diet.
-
Possible Cause 3: Compound Bioavailability.
-
Recommendation: Although developed to have better properties than resveratrol, the bioavailability of SRT1720 can still be a factor. If possible, perform pharmacokinetic analysis to measure plasma concentrations of the compound to ensure adequate exposure.
-
-
Possible Cause 4: Lack of Direct SIRT1 Activation.
-
Recommendation: As the direct activation of SIRT1 by SRT1720 is debated, the observed effects (or lack thereof) may be independent of SIRT1. It is crucial to measure downstream targets of SIRT1 activation to confirm target engagement in your model. This includes assessing the acetylation status of known SIRT1 substrates like PGC-1α or p53 in your target tissue.[3][10][14]
-
Problem 2: My in vitro results showing potent SIRT1 activation are not translating to my in vivo model.
-
Possible Cause 1: In Vitro Assay Artifacts.
-
Recommendation: Be aware of the controversy surrounding the fluorescent-based in vitro assays for SIRT1 activation.[7][15] The activation observed might be dependent on the fluorophore attached to the peptide substrate. Try to validate your findings using an assay with a native, unlabeled substrate.
-
-
Possible Cause 2: Complex In Vivo Regulation.
-
Recommendation: The in vivo environment is far more complex than an in vitro enzyme assay. Factors such as compound metabolism, tissue-specific expression of SIRT1, and compensatory signaling pathways can all influence the final outcome. Measure target engagement in the specific tissue of interest.
-
Problem 3: I am observing unexpected toxicity or adverse effects in my animals.
-
Possible Cause 1: High Dosage.
-
Possible Cause 2: Interaction with Diet or Other Compounds.
-
Recommendation: The negative interaction with high-dose metformin highlights the potential for unexpected synergistic toxicity.[11] Carefully review all components of your animal's diet and any other administered substances.
-
-
Possible Cause 3: Off-Target Effects.
-
Recommendation: SRT1720 is known to have off-target activities.[7] If you observe unexpected phenotypes, consider that they may be mediated by pathways other than SIRT1 activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on SRT1720.
Table 1: Effects of SRT1720 on Lifespan in Mice
| Study Cohort | Diet | SRT1720 Dose | Change in Median Lifespan | Change in Maximum Lifespan | Citation |
| C57BL/6J Mice | Standard | 100 mg/kg/day (in diet) | +8.8% | No significant change | [13] |
| C57BL/6J Mice | HFD | 500 mg/kg (in diet) | +44% | +5% | [2] |
| C57BL/6J Mice | HFD | 2 g/kg (in diet) | +10.5% | No significant change | [11] |
| C57BL/6J Mice (Aged) | HFD + 1% Metformin | 2 g/kg (in diet) | -18.3% (vs HFD) | ~35% reduction (vs HFD) | [11] |
Table 2: Metabolic Effects of SRT1720 in High-Fat Diet (HFD) Fed Mice
| Parameter | Animal Model | SRT1720 Treatment | Outcome | Citation |
| Body Weight | C57BL/6J | 2 g/kg in diet | Reduced | [3] |
| Fat Mass | C57BL/6J | 500 mg/kg in diet | Significantly reduced | [10] |
| Serum Insulin | C57BL/6J | 500 mg/kg in diet | Decreased (normalized) | [10] |
| Glucose Tolerance | C57BL/6J Offspring | 200 mg/kg/day (gavage) | Improved | [17] |
| Plasma Glucose | ob/ob Mice | 30 & 100 mg/kg (gavage) | No decrease observed | [7] |
| Total Cholesterol | C57BL/6J | 100 mg/kg/day (in diet) | Decreased | [13] |
Detailed Experimental Protocols
Protocol 1: In Vivo SRT1720 Administration in Diet
This protocol is adapted from studies investigating the long-term effects of SRT1720.[3][11]
-
Animal Model: C57BL/6J male mice, starting at 6-12 months of age.
-
Housing: Maintain animals at 20–22°C with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet Preparation:
-
Control Diets: Standard diet (SD) or High-Fat Diet (HFD, e.g., 60% kcal from fat).
-
SRT1720 Diets: Homogeneously mix SRT1720 powder into the control diet formulation at the desired concentration (e.g., 1.33 g/kg for SD or 2 g/kg for HFD to achieve an approximate daily dose of 100 mg/kg body weight).[3] Diets should be prepared by a specialized vendor (e.g., Dyets, Inc.) to ensure uniformity.
-
-
Administration: Provide the prepared diets to the respective experimental groups ad libitum.
-
Monitoring:
-
Monitor body weight and food intake bi-weekly.
-
Perform health checks regularly.
-
For lifespan studies, record the date of death for each animal.
-
At specified time points, collect blood for metabolic analysis (glucose, insulin, lipids) and harvest tissues for molecular analysis.
-
Protocol 2: Assessment of SIRT1 Activity in Liver Tissue via PGC-1α Acetylation
This protocol is a key method to assess in vivo target engagement of SRT1720.[10]
-
Tissue Collection: Euthanize mice and immediately harvest liver tissue. Snap-freeze in liquid nitrogen and store at -80°C.
-
Nuclear Extraction: Isolate nuclear extracts from a portion of the liver tissue using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Immunoprecipitation (IP):
-
Incubate a pre-determined amount of nuclear extract protein (e.g., 500 µg) with an anti-PGC-1α antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-4 times with a cold IP lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-lysine overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of PGC-1α, the blot can be stripped and re-probed with an anti-PGC-1α antibody.
-
-
Quantification: Densitometry analysis is used to determine the ratio of acetylated PGC-1α to total PGC-1α.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of SRT1720 via SIRT1 activation.
Caption: General experimental workflow for an in vivo SRT1720 study.
Caption: Key factors contributing to the inconsistent efficacy of SRT1720.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRT1720 improves survival and healthspan of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving SRT1720 Bioavailability for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using the SIRT1 activator SRT1720 in animal studies. The primary challenge with SRT1720 is its limited aqueous solubility, which can significantly impact its bioavailability and lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in administering SRT1720 for in vivo studies?
A: The primary challenge is the compound's low solubility in aqueous solutions.[1][2] This can lead to difficulties in preparing stable and homogenous formulations for dosing, potentially causing poor absorption, low bioavailability, and inconsistent results. Using fresh, non-hygroscopic DMSO is critical for initial stock preparation.[3][4]
Q2: What are the most common administration routes and formulations for SRT1720 in rodents?
A: The most common routes are oral gavage (p.o.), intraperitoneal (i.p.) injection, and dietary admixture for chronic studies.
-
Oral Gavage: Formulations often use a combination of co-solvents and surfactants like DMSO, PEG300, Tween-80, and saline to keep the compound in solution.[3][4][5] Another common vehicle is 2% Hydroxypropyl methylcellulose (HPMC) with 0.2% dioctyl sulfosuccinate sodium (DOSS).[2][5]
-
Intraperitoneal Injection: For i.p. administration, SRT1720 can be dissolved in DMSO and then diluted with a carrier like edible oil.[6]
-
Dietary Admixture: For long-term studies, SRT1720 can be incorporated directly into the rodent chow at a specified concentration (e.g., 1.33-2 g/kg of chow) to provide a consistent daily dose.[7][8]
Q3: What are the typical dose ranges for SRT1720 in mice?
A: Doses in mice typically range from 10 mg/kg to 200 mg/kg, depending on the animal model, administration route, and study objective. Doses of 50-100 mg/kg via oral gavage are frequently used for metabolic and anti-inflammatory studies.[3][5][9][10]
Q4: What is the primary mechanism of action of SRT1720?
A: SRT1720 is a selective, small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[3][5][6] By activating SIRT1, SRT1720 promotes the deacetylation of various protein targets, influencing metabolic pathways and inflammation. Key downstream targets include PGC-1α and FOXO1, which are involved in metabolic adaptation.[3][5] SRT1720 has also been shown to suppress inflammation by inhibiting the NF-κB pathway in a SIRT1-dependent manner.[7][9]
Troubleshooting Guide
Problem: My SRT1720 is precipitating out of the dosing vehicle.
| Potential Causes | Solutions & Recommendations |
| Poor Solubility | SRT1720 has limited solubility. Ensure you are using a validated formulation with appropriate co-solvents and surfactants.[3][4][5] |
| Incorrect Preparation Method | The order of solvent addition is critical. Typically, the compound should be fully dissolved in a small amount of DMSO first before sequentially adding other co-solvents like PEG300 and Tween-80, followed by the final aqueous component (e.g., saline).[3][4][5] |
| Aged or Hygroscopic Solvents | DMSO is highly hygroscopic; absorbed water can significantly reduce the solubility of SRT1720. Always use fresh, newly opened DMSO for preparing stock solutions.[3][4] |
| Solution Instability | Aqueous-based working solutions of SRT1720 are often not stable for long periods. It is highly recommended to prepare the final working solution fresh on the day of use.[3] |
| Low Temperature | The compound may precipitate if the solution gets cold. Gentle warming (up to 60°C) and sonication can help dissolve and maintain the solubility of SRT1720.[3][5] |
Problem: I am observing high variability in plasma concentrations or biological effects.
| Potential Causes | Solutions & Recommendations |
| Inhomogeneous Formulation | If the compound is not fully dissolved and is present as a fine suspension, the actual dose administered can vary between animals. Use sonication to ensure the formulation is a homogenous solution or a uniform suspension before each administration.[5][11] |
| Inaccurate Dosing Technique | Improper oral gavage or injection technique can lead to incorrect dosing or variable absorption. Ensure all personnel are properly trained and the technique is consistent.[11] |
| First-Pass Metabolism | For oral administration, significant first-pass metabolism in the gut and liver can reduce systemic exposure and introduce variability. Consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass this effect.[11] |
Problem: Animals are showing adverse effects (e.g., weight loss, lethargy).
| Potential Causes | Solutions & Recommendations |
| Compound Toxicity | While some studies report no toxicity at doses up to 200 mg/kg, others have noted adverse effects or reduced animal numbers at higher doses (e.g., 100 mg/kg daily).[1][12] It is crucial to perform a preliminary dose-finding study to determine the maximum tolerated dose in your specific model. |
| Vehicle Intolerance | The dosing vehicle itself, especially those with high concentrations of DMSO or surfactants, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the effects of the formulation itself. |
| Drug-Drug Interactions | Co-administration of SRT1720 with other compounds can lead to unexpected negative effects. For example, a study combining a high dose of metformin with SRT1720 in aged mice on a high-fat diet resulted in a dramatically reduced lifespan.[8] |
Summary of In Vivo Formulations
The following table summarizes various formulations and dosing regimens used in published animal studies.
| Formulation / Vehicle | Dose Range (mg/kg) | Route of Admin. | Animal Model | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 | Oral (p.o.) | Not Specified | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | Not Specified | Not Specified | [3] |
| 2% HPMC, 0.2% DOSS | 30 - 100 | Oral (p.o.) | Mouse (ob/ob) | [2][5] |
| Dietary Admixture | ~100 | Oral (in chow) | Mouse (B6D2F1) | [7][9] |
| 10% DMSO, Diluted with Edible Oil | 5 - 20 | Intraperitoneal (i.p.) | Mouse | [6] |
| Not Specified | 200 | Intravenous (i.v.) | Mouse (SCID) | [12] |
Experimental Protocols
Protocol 1: Preparation of SRT1720 for Oral Gavage (Co-Solvent Vehicle)
This protocol is adapted from methodologies reported by multiple suppliers and is designed to yield a clear solution.[3][4][5]
Materials:
-
SRT1720 powder
-
Dimethyl sulfoxide (DMSO), fresh/new bottle
-
PEG300
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Sonicator bath
Procedure:
-
Prepare Stock Solution: Weigh the required amount of SRT1720 and dissolve it in DMSO to create a concentrated stock solution (e.g., 20-100 mg/mL). Ensure it is fully dissolved. Use of a vortex or gentle sonication can aid dissolution.
-
Add Co-Solvent: In a new tube, add the required volume of the DMSO stock solution. Sequentially, add PEG300. For a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, you would add 4 parts PEG300 for every 1 part DMSO stock. Vortex until the solution is clear and homogenous.
-
Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80. Vortex thoroughly until the solution is once again clear.
-
Add Aqueous Phase: Slowly add the saline or PBS to the mixture while vortexing continuously to reach the final volume. Adding the aqueous phase too quickly can cause precipitation.
-
Final Homogenization: If any cloudiness appears, gently warm the solution and/or place it in a sonicator bath for 5-10 minutes until it becomes a clear solution.
-
Administration: Use the formulation immediately after preparation for best results.[3]
Protocol 2: Preparation of SRT1720 for Dietary Admixture
This protocol is based on long-term studies administering SRT1720.[7]
Materials:
-
SRT1720 powder
-
Standard or high-fat rodent chow powder
-
A suitable mixer/blender for feed
-
Pellet maker (optional)
Procedure:
-
Calculate Dosage: Determine the target daily dose (e.g., 100 mg/kg/day). Based on the average daily food consumption of your mice (typically 3-5 g/day ), calculate the required concentration of SRT1720 in the feed (e.g., grams of drug per kg of chow).
-
Mixing: Accurately weigh the SRT1720 powder and the powdered chow. Mix them thoroughly using a feed mixer to ensure homogenous distribution of the compound. For small batches, this can be done by geometric dilution.
-
Formulation: The mixed powder can be provided directly in food jars. Alternatively, it can be re-pelleted after adding a small amount of water as a binder.
-
Storage & Administration: Store the prepared diet in a cool, dry, and dark place. Provide the animals with ad libitum access to the medicated diet and water. Monitor food intake bi-weekly to ensure the target dose is being consumed.[7]
Signaling and Workflow Visualizations
Diagram 1: SRT1720 Mechanism of Action
Caption: Simplified signaling pathway of SRT1720 via SIRT1 activation.
Diagram 2: General Workflow for an In Vivo SRT1720 Study
Caption: Standard experimental workflow for preclinical SRT1720 studies.
Diagram 3: Troubleshooting Flowchart for Formulation Issues
Caption: Decision tree for resolving SRT1720 precipitation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SRT 1720 | Autophagy | Sirtuin | TargetMol [targetmol.com]
- 6. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results with SRT1720
Welcome to the technical support center for researchers utilizing SRT1720 in their Western blot experiments. This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate potential challenges and interpret your results accurately.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues encountered during Western blotting experiments involving the SIRT1 activator, SRT1720.
1. No Signal or Weak Signal for Target Protein
Question: I am not detecting my protein of interest, or the signal is very weak after treating my cells with SRT1720. What could be the reason?
Answer: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Protein Expression Levels: The basal expression level of your target protein might be too low in your specific cell line or tissue type for detection.
-
Antibody Issues: The primary antibody may not be optimal.
-
Insufficient Protein Loading: You may not be loading enough total protein.
-
Recommendation: For whole-cell extracts, a protein load of 20-30 µg per lane is generally recommended. However, for detecting low-abundance or modified proteins, you may need to load up to 100 µg.[2]
-
-
Suboptimal SRT1720 Treatment: The concentration or duration of SRT1720 treatment may not be sufficient to induce a detectable change in your target protein.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and target. Refer to the table below for reported concentrations.
-
-
Ineffective Transfer: Poor transfer of proteins from the gel to the membrane can lead to signal loss.
2. Unexpected or Non-Specific Bands
Question: My Western blot shows multiple bands or bands at unexpected molecular weights after SRT1720 treatment. How can I interpret this?
Answer: Unexpected bands can arise from several sources:
-
Protein Isoforms or Post-Translational Modifications (PTMs): Your target protein may exist as different isoforms or be subject to PTMs like phosphorylation, glycosylation, or ubiquitination, which can alter its molecular weight.[2] SRT1720, as a SIRT1 activator, can influence deacetylation, which might indirectly affect other PTMs.
-
Recommendation: Consult databases like UniProt to check for known isoforms or PTMs of your target protein.[2]
-
-
Protein Degradation: Samples that are not handled properly can lead to protein degradation, resulting in lower molecular weight bands.
-
Recommendation: Always use fresh samples and include protease and phosphatase inhibitors in your lysis buffer.[2]
-
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.
-
"Off-Target" Effects of SRT1720: Some studies suggest that SRT1720 may have activities independent of direct SIRT1 activation.[5] These could potentially lead to unexpected changes in protein expression.
3. No Change in SIRT1 Protein Expression
Question: I treated my cells with SRT1720, a SIRT1 activator, but I don't see any change in the total SIRT1 protein levels on my Western blot. Is my experiment not working?
Answer: This is a common and expected observation. SRT1720 is known as a SIRT1 activator, not an inducer of SIRT1 expression.[6][7] Therefore, you should not expect to see a significant change in the total amount of SIRT1 protein. The activity of SIRT1 is regulated by its enzymatic function (deacetylation), not necessarily by its protein level.
-
Recommendation: To confirm the activity of SRT1720 in your experiment, you should probe for a known downstream target of SIRT1. A common approach is to measure the acetylation status of a known SIRT1 substrate, such as p53 or NF-κB. A decrease in the acetylated form of the substrate would indicate increased SIRT1 activity.
4. High Background on the Blot
Question: My Western blot has a high background, making it difficult to see my specific bands. What can I do to improve this?
Answer: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.
-
Recommendation: Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background.[3]
-
-
Insufficient Washing: Inadequate washing will not remove all non-specifically bound antibodies.
-
Contaminated Buffers: Old or contaminated buffers can contribute to background noise.
-
Recommendation: Always use freshly prepared buffers.
-
Quantitative Data Summary
The following table summarizes SRT1720 concentrations and incubation times reported in the literature for in vitro experiments. These values can serve as a starting point for optimizing your own experimental conditions.
| Cell Type | SRT1720 Concentration | Incubation Time | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMC) | 20 µM | 2 hours | Increased p-AMPK (Ser485) | [8] |
| Human Vascular Endothelial Cells (HUVECs) | 5 µM | 2 hours | Used in migration and tube formation assays | [9] |
| Psoriatic Fibroblasts | 0.1 - 10 µM | 24 hours | Increased SIRT1 activity | [10] |
| Multiple Myeloma (MM) cells | Not specified | Not specified | Inhibited growth and induced apoptosis | [11] |
Experimental Protocols
Standard Western Blot Protocol for Analyzing SRT1720 Effects
This protocol provides a general framework. Optimization of specific steps may be required for your particular experiment.
-
Cell Lysis:
-
After treating cells with the desired concentration of SRT1720 for the appropriate duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford assay.[8]
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[1]
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
-
Washing:
-
Repeat the washing step as described in step 7.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathway Diagrams
Caption: SRT1720 activates SIRT1, leading to deacetylation and inhibition of p65 (NF-κB), and can also influence other pathways like AMPK and TGF-β.
Experimental Workflow Diagram
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with SRT1720 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays during SRT1720 treatment. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay shows increased cell viability at certain concentrations of SRT1720, which contradicts my phenotypic observations. What could be the cause?
A1: This is a common artifact observed with compounds that modulate cellular metabolism and mitochondrial activity. The MTT and other tetrazolium salt-based assays (XTT, MTS, WST) measure cell viability indirectly by quantifying the activity of mitochondrial and cytosolic reductases. SRT1720 is known to impact mitochondrial biogenesis and function.[1] Therefore, an apparent increase in viability may not reflect an actual increase in cell number but rather an enhancement of cellular metabolic activity, leading to increased formazan product formation. It is crucial to validate findings from tetrazolium-based assays with an orthogonal method that does not rely on reductase activity.
Q2: I am observing inconsistent IC50 values for SRT1720 across different cell lines and experiments using the MTT assay. Why is this happening?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell-line specific metabolic responses: Different cell lines may have varying baseline metabolic rates and may respond differently to SRT1720's effects on mitochondrial function.
-
Off-target effects: The specificity of SRT1720 as a direct SIRT1 activator has been debated, with some studies suggesting it has off-target effects.[2][3] These off-target activities could vary between cell types, leading to different IC50 values.
-
Compound stability and solubility: Ensure that SRT1720 is fully solubilized in your culture medium. Precipitation at higher concentrations can lead to inaccurate dosing and inconsistent results.
-
Assay incubation time: The duration of both the drug treatment and the MTT reagent incubation can significantly impact the results. Optimization of these parameters for each cell line is recommended.
Q3: Can SRT1720 directly interfere with the MTT assay reagents?
A3: While direct chemical reduction of MTT by SRT1720 is not widely reported, it is a possibility for many compounds, especially those with redox properties. A simple control experiment can assess this. Incubate SRT1720 in cell-free culture medium with the MTT reagent. A color change in the absence of cells indicates direct chemical interference.
Q4: My cells treated with SRT1720 show signs of autophagy. How does this affect cell viability readouts?
A4: SRT1720 has been shown to induce autophagy in various cancer cell lines.[4][5][6] Autophagy is a cellular survival mechanism, but can also lead to a form of programmed cell death. Depending on the context and the cell type, autophagy can either promote cell survival, leading to an overestimation of viability, or contribute to cell death. The interplay between apoptosis and autophagy induced by SRT1720 can be complex.[7] Therefore, relying solely on a metabolic assay like MTT can be misleading. It is advisable to use assays that can distinguish between cytostatic, cytotoxic, and pro-survival effects.
Q5: What are the recommended alternative cell viability assays to use with SRT1720?
A5: Given the potential for SRT1720 to interfere with metabolic assays, it is highly recommended to use alternative or complementary methods:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a more direct indicator of metabolically active, viable cells.[8][9]
-
Real-time viability assays: These methods continuously monitor cell death over time, providing more dynamic information.
-
Dye exclusion assays (e.g., Trypan Blue): This is a direct method to count viable cells based on membrane integrity.[10]
-
DNA-binding dye-based assays (e.g., DRAQ7™, Propidium Iodide): These assays quantify dead cells by staining the nuclei of membrane-compromised cells.[11]
-
Crystal Violet Staining: This method stains the DNA and proteins of adherent cells, providing a simple way to quantify cell number.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased absorbance/fluorescence at low SRT1720 concentrations in MTT/XTT/resazurin assays. | SRT1720-induced increase in cellular metabolic rate or reductase activity.[1] | 1. Visually inspect cells under a microscope for signs of proliferation or stress. 2. Confirm results with an ATP-based assay (e.g., CellTiter-Glo®). 3. Perform a cell count using a trypan blue exclusion assay. |
| High background in cell-free wells. | Direct chemical reaction of SRT1720 with the assay reagent. | 1. Run a control plate with varying concentrations of SRT1720 in media without cells. 2. If interference is observed, switch to an alternative assay method. |
| Inconsistent results and poor reproducibility. | 1. Incomplete dissolution of SRT1720. 2. Variations in cell seeding density. 3. "Edge effects" in the microplate. | 1. Ensure complete solubilization of SRT1720 in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitates. 2. Use a precise method for cell counting and seeding. Allow cells to adhere and stabilize before adding the compound. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS to maintain humidity. |
| Observed cell death under the microscope is not reflected in the MTT assay results. | 1. SRT1720 induces apoptosis or necrosis, but metabolically active cell fragments are still present. 2. Induction of a senescent phenotype with high metabolic activity. | 1. Use an assay that specifically measures apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH release assay). 2. Assess senescence markers such as SA-β-gal staining.[12] |
Data Presentation
Table 1: Reported IC50 Values of SRT1720 in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MM.1S | Multiple Myeloma | ~5 | 24 | [13] |
| MM.1R | Multiple Myeloma | ~7 | 24 | [13] |
| RPMI-8266 | Multiple Myeloma | ~5 | 24 | [13] |
| Patient-derived MM cells | Multiple Myeloma | 3-5 | 24 | [13] |
| Bladder Cancer Organoids | Bladder Cancer | 0.35 | Not Specified | [10] |
Note: IC50 values can vary significantly based on experimental conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with SRT1720
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SRT1720 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the SRT1720 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with SRT1720
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.[15][16][17]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: Simplified signaling pathways influenced by SRT1720 treatment.
Caption: General experimental workflow for cell viability assays with SRT1720.
Caption: A logical workflow for troubleshooting SRT1720 viability assay issues.
References
- 1. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SRT1720 inhibits bladder cancer cell progression by impairing autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol, an activator of SIRT1, induces protective autophagy in non-small-cell lung cancer via inhibiting Akt/mTOR and activating p38-MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SRT1720 induces SIRT1-independent cell death in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 12. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. OUH - Protocols [ous-research.no]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Long-term stability of SRT 1720 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of SRT1720 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing SRT1720 stock solutions?
A1: The most commonly recommended solvent for preparing SRT1720 stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as its hygroscopic nature can significantly impact the solubility of SRT1720.[1][3][6]
Q2: What are the recommended storage conditions and long-term stability of SRT1720 stock solutions?
A2: For long-term stability, SRT1720 stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][3] Specific storage recommendations from various suppliers are summarized in the table below.
Q3: Can I store SRT1720 stock solutions at -20°C?
A3: Yes, storage at -20°C is an option, but the stability period is generally shorter compared to storage at -80°C. Depending on the supplier, stock solutions in DMSO may be stable for 1 to 6 months at -20°C.[1][3]
Q4: Is it necessary to aliquot my SRT1720 stock solution?
A4: Yes, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3] This practice prevents product inactivation that can result from repeated freeze-thaw cycles.[1][3]
Q5: What should I do if I observe precipitation in my SRT1720 stock solution?
A5: If precipitation occurs, you can gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid in redissolving the compound.[7] If precipitation is observed during the preparation of working solutions for in vivo experiments, heating and/or sonication can also be used.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving SRT1720 | 1. Suboptimal solvent quality (e.g., old or wet DMSO).2. Insufficient mixing.3. Compound has precipitated out of solution. | 1. Use fresh, anhydrous grade DMSO.[3][6]2. Vortex or sonicate the solution to ensure thorough mixing.[1][4]3. Gently warm the solution at 37°C and/or sonicate to redissolve the precipitate.[7] |
| Precipitation in Working Solution | 1. The concentration of SRT1720 exceeds its solubility in the final buffer.2. The working solution was not prepared freshly. | 1. Ensure the final concentration is within the solubility limits for the chosen solvent system. For in vivo studies, consider using co-solvents like PEG300 and Tween-80 to improve solubility.[1]2. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] |
| Inconsistent or No Biological Effect | 1. Inactive compound due to improper storage or multiple freeze-thaw cycles.2. Incorrect dosage or concentration.3. SRT1720 may not be a direct activator of SIRT1 under all experimental conditions. | 1. Ensure stock solutions are stored correctly at -80°C and aliquoted to avoid degradation.[1][3]2. Verify the final concentration of SRT1720 in your assay. The EC₅₀ for SIRT1 activation is approximately 0.16 µM.[2][5]3. Be aware that some studies suggest SRT1720's activation of SIRT1 is dependent on the substrate used, particularly those with a fluorophore tag.[8][9] |
| Cell Toxicity Observed | 1. High concentrations of SRT1720.2. High concentration of DMSO in the final culture medium. | 1. Higher concentrations of SRT1720 (e.g., 15 µM) have been shown to cause a modest decrease in cell viability.[3][10] Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.2. Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.1%. |
Data Presentation
Table 1: Summary of Long-Term Stability Data for SRT1720 Stock Solutions
| Solvent | Storage Temperature | Stability Period | Source(s) |
| DMSO | -80°C | 1 year | [1][3][4] |
| DMSO | -20°C | 6 months | [1] |
| DMSO | -80°C | 6 months | [6] |
| DMSO | -20°C | 1 month | [3][6] |
Experimental Protocols
Protocol for Preparation of SRT1720 Stock Solution
-
Materials:
-
SRT1720 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the SRT1720 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Refer to the manufacturer's datasheet for the specific molecular weight of your batch.
-
Add the calculated volume of fresh DMSO to the vial of SRT1720 powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][3][4]
-
Mandatory Visualizations
Signaling Pathway
Caption: SRT1720 activates SIRT1, leading to downstream effects on key cellular pathways.
Experimental Workflow
Caption: General experimental workflow for using SRT1720 stock solutions in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 5. SRT 1720 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. SRT 1720 | Autophagy | Sirtuin | TargetMol [targetmol.com]
Preventing precipitation of SRT 1720 in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of SRT1720 in culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my SRT1720 precipitate when I add it to my cell culture medium?
SRT1720 has low aqueous solubility.[1] Precipitation commonly occurs when a concentrated stock solution of SRT1720, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous-based culture medium. This is due to a phenomenon known as "solvent shifting," where the compound is forced out of solution as it encounters a less favorable solvent environment.
Q2: What is the recommended solvent for making an SRT1720 stock solution?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing SRT1720 stock solutions.[1][2] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of SRT1720.[2]
Q3: How should I prepare and store my SRT1720 stock solution?
For optimal results, prepare a high-concentration stock solution in DMSO, for example, at 25 mM.[3] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to a year).[2][5]
Q4: What is the best procedure for diluting the SRT1720 stock solution into my culture media to avoid precipitation?
To minimize precipitation, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of complete culture medium (containing serum, if applicable). Then, add this intermediate dilution to the final volume of your culture medium. It is also advisable to gently mix the medium while adding the SRT1720 solution.
Q5: What are the visual signs of SRT1720 precipitation?
Precipitation can be observed as a fine, crystalline solid, cloudiness, or a thin film in the culture medium. This can sometimes be difficult to see with the naked eye. If you suspect precipitation, you can try to visualize it under a microscope.
Q6: Should I use pre-warmed culture media for dilution?
Yes, using pre-warmed (37°C) culture media can sometimes help to keep the compound in solution, as solubility can be temperature-dependent.
Q7: Does the type of culture medium or the presence of serum affect SRT1720 precipitation?
The composition of the culture medium can influence the solubility of small molecules.[6][7] While specific interactions between SRT1720 and media components are not extensively documented, the presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[8] However, this is not always the case, and the final working concentration of SRT1720 should be kept as low as experimentally feasible.
Q8: I'm still experiencing precipitation. What else can I try?
If precipitation persists, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is often to reduce the final working concentration of SRT1720 in your experiment.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of FBS in your medium may help to solubilize the compound.
-
Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) could be used to improve solubility.
-
Test different media formulations: If you have the flexibility, test the solubility of SRT1720 in different types of basal media.
Quantitative Data Summary
The solubility of SRT1720 in various solvents is summarized in the table below. Note that the exact solubility can vary slightly between different batches of the compound.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 25.3 mg/mL[4] | ~50 | Warming and sonication can aid dissolution.[4] Use fresh, anhydrous DMSO.[2] |
| Water | < 1 mg/mL[1] | Insoluble or slightly soluble | Ultrasonic and warming may slightly improve solubility.[4] |
| Ethanol | < 1 mg/mL[1] | Insoluble or slightly soluble |
Experimental Protocols
Protocol 1: Preparation of SRT1720 Working Solution in Culture Medium
-
Prepare Stock Solution: Dissolve SRT1720 powder in fresh, anhydrous DMSO to a final concentration of 25 mM. Ensure complete dissolution by gentle warming (37°C) and/or sonication.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.
-
Prepare Intermediate Dilution: On the day of the experiment, thaw an aliquot of the stock solution. In a sterile microcentrifuge tube, add the required volume of the stock solution to a small volume of pre-warmed (37°C) complete culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you could add 4 µL of the 25 mM stock to 96 µL of medium for a 1:25 intermediate dilution.
-
Final Dilution: Gently vortex the intermediate dilution. Add the entire volume of the intermediate dilution to the final volume of pre-warmed culture medium. Swirl the flask or plate gently to ensure even distribution.
-
Visual Inspection: Before adding the medium to your cells, visually inspect for any signs of precipitation.
Protocol 2: Simple Solubility Test in Your Culture Medium
-
Prepare Serial Dilutions: Prepare a series of dilutions of your SRT1720 stock solution in your specific cell culture medium (with and without serum, if applicable) in a clear multi-well plate.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visualize: Observe the wells for any signs of precipitation, both with the naked eye and under a microscope. This will help you determine the practical working concentration limit for SRT1720 in your specific experimental setup.
Visualizations
References
- 1. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SRT1720 HCl InSolution, ≥98%, 25 mM in DMSO [sigmaaldrich.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. tribioscience.com [tribioscience.com]
- 6. Basics of Culture Media | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating a Sea of Variables: A Technical Guide to SRT1720 Experimentation
For Researchers, Scientists, and Drug Development Professionals
The small molecule SRT1720, a putative activator of the NAD+-dependent deacetylase SIRT1, has shown promise in models of age-related diseases. However, researchers frequently encounter variable and sometimes contradictory results, complicating the interpretation of its true biological effects. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of SRT1720 experimentation, ensuring more robust and reproducible findings.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments with SRT1720, offering potential explanations and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent SIRT1 Activation | Assay Specificity: Some studies suggest that SRT1720's activation of SIRT1 is dependent on the use of fluorophore-conjugated peptide substrates, and it may not directly activate SIRT1 with native substrates.[1][2] | - Utilize multiple assay formats to confirm SIRT1 activation, including those with native, non-fluorophore-tagged substrates.- Measure the deacetylation of known endogenous SIRT1 targets (e.g., p53, PGC-1α) via Western blot as a more physiologically relevant readout. |
| Cellular Context: The effect of SRT1720 can be cell-type specific and dependent on the metabolic state of the cells (e.g., NAD+ levels). | - Characterize the basal SIRT1 expression and activity in your specific cell line or tissue model.- Consider co-treatment with NAD+ precursors to ensure sufficient substrate for SIRT1 activity. | |
| Off-Target Effects Observed | Non-SIRT1 Mechanisms: SRT1720 has been reported to have off-target effects, including inhibition of p300 histone acetyltransferase and interactions with other receptors and enzymes.[1][3][4] | - Include SIRT1-knockout or knockdown cells as a negative control to distinguish SIRT1-dependent from SIRT1-independent effects.[5] - Use structurally distinct SIRT1 activators as a complementary approach to confirm that the observed phenotype is due to SIRT1 activation. |
| Variable Effects on Metabolism | Animal Model and Diet: The metabolic effects of SRT1720 can vary depending on the animal model, age, and diet (e.g., standard vs. high-fat diet).[5][6] | - Clearly define and control the diet and age of the animals in your study.- Be aware that SRT1720's effects on glucose metabolism and insulin sensitivity may be more pronounced in models of diet-induced obesity.[3][7] |
| Dosage and Duration: The concentration and duration of SRT1720 treatment can significantly impact the outcome.[8] | - Perform dose-response and time-course experiments to determine the optimal experimental conditions for your model system.- Note that high concentrations of SRT1720 can induce modest decreases in cell viability.[7] | |
| Contradictory Results with Resveratrol | Differential Mechanisms: Although both are considered SIRT1 activators, resveratrol and SRT1720 can elicit different and sometimes opposing effects, suggesting distinct mechanisms of action or off-target profiles.[9][10] | - Avoid assuming that results obtained with resveratrol will be recapitulated by SRT1720, and vice versa.- When comparing the two compounds, carefully consider their differential potencies and potential off-target activities.[9][11] |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for SRT1720?
SRT1720 is described as a specific activator of SIRT1, an NAD+-dependent deacetylase.[5][12] It is believed to bind to an allosteric site on the SIRT1 enzyme-peptide substrate complex, lowering the Michaelis constant for the acetylated substrate.[7] However, there is controversy, with some studies suggesting its activity is an artifact of in vitro assays using fluorophore-labeled substrates and that it may have SIRT1-independent effects.[1][2]
Q2: What are the known off-target effects of SRT1720?
Several off-target activities have been reported for SRT1720, including the inhibition of p300 histone acetyltransferase and interactions with various other receptors, enzymes, transporters, and ion channels.[1][3][4] These off-target effects may contribute to the observed biological activities and should be considered when interpreting experimental results.
Experimental Design
Q3: What are recommended in vitro concentrations for SRT1720?
Effective concentrations in cell culture can range from 0.1 µM to 10 µM.[8][13] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint. Higher concentrations (e.g., 15 µM) have been shown to cause a modest decrease in cell viability.[7]
Q4: What is a typical in vivo dosage for SRT1720 in mice?
Commonly used oral doses in mice range from 100 mg/kg to 500 mg/kg of body weight per day, often mixed into the diet.[6][14] The specific dosage may need to be optimized based on the mouse strain, age, diet, and the therapeutic area being investigated.
Q5: How should I prepare SRT1720 for in vitro and in vivo use?
For in vitro experiments, SRT1720 is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium.[7] For in vivo oral administration, it is often formulated in a vehicle such as a mixture of PEG300, Tween80, and water.[7] Always refer to the manufacturer's instructions for specific solubility and formulation details.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to SRT1720's proposed mechanism of action and a general workflow for investigating its effects.
Caption: Proposed mechanism of SRT1720 via SIRT1 activation.
Caption: Recommended workflow for SRT1720 experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (Western Blot for p53 Acetylation)
Objective: To determine the effect of SRT1720 on the deacetylation of endogenous p53, a known SIRT1 substrate.
Materials:
-
Cell line of interest (e.g., HEK293T, MEFs)
-
SRT1720 (dissolved in DMSO)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Etoposide) to induce p53 acetylation
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with a range of SRT1720 concentrations (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1 hour.
-
Induce p53 acetylation by adding a DNA damaging agent (e.g., 20 µM Etoposide) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the acetyl-p53 signal to total p53. Compare the levels of acetylated p53 in SRT1720-treated samples to the vehicle control. A decrease in acetyl-p53 indicates increased SIRT1 activity.
Protocol 2: In Vivo Study of SRT1720 in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of SRT1720 on metabolic parameters in mice fed a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet and high-fat diet (e.g., 60% kcal from fat)
-
SRT1720
-
Diet formulation materials or pre-mixed diet containing SRT1720
-
Metabolic cages (e.g., CLAMS)
-
Glucometer and glucose strips
-
Insulin ELISA kit
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
Procedure:
-
Acclimation and Diet Induction:
-
Acclimatize mice for 1-2 weeks on a standard chow diet.
-
Induce obesity by feeding a HFD for 8-12 weeks.
-
-
Group Assignment and Treatment:
-
Randomly assign mice to two groups: HFD + Vehicle and HFD + SRT1720.
-
Administer SRT1720 (e.g., 100 mg/kg/day) mixed into the HFD or via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic analyses.
-
-
Metabolic Analyses:
-
OGTT: Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: Fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Fasting Blood Glucose and Insulin: Collect blood after a 6-hour fast to measure glucose and plasma insulin levels. Calculate HOMA-IR as an index of insulin resistance.
-
Body Composition: Analyze body composition (fat and lean mass) using NMR or DEXA.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect tissues (liver, skeletal muscle, adipose tissue).
-
Analyze tissues for gene expression (e.g., PGC-1α, inflammatory markers) and protein expression/acetylation of SIRT1 targets.
-
-
Data Analysis: Compare the measured parameters between the vehicle and SRT1720-treated groups using appropriate statistical tests.
By carefully considering the potential for variable results and implementing rigorous experimental controls, researchers can generate more reliable and insightful data on the true biological functions of SRT1720.
References
- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2.2 SIRT-1 pathway [bio-protocol.org]
- 9. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse chemomodulatory effects of the SIRT1 activators resveratrol and SRT1720 in Ewing’s sarcoma cells: resveratrol suppresses and SRT1720 enhances etoposide- and vincristine-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of the Potency of SRT1720 and Other SIRT1 Activators
This guide provides a detailed comparison of the potency of SRT1720 and other prominent sirtuin-activating compounds (STACs). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and methodologies.
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging.[1][2][] Pharmacological activation of SIRT1 is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and cardiovascular disease.[4] SRT1720 is a synthetic STAC that has been reported to be significantly more potent than the natural compound resveratrol.[4][5][6] However, the mechanism of action of SRT1720 and other synthetic STACs has been a subject of debate, with some studies suggesting that their activity is dependent on the type of substrate used in in vitro assays.[5][7]
Potency of SIRT1 Activators
The potency of SIRT1 activators is typically measured by their half-maximal effective concentration (EC50) or half-maximal concentration for 1.5-fold activation (EC1.5), which represents the concentration of the compound required to elicit a 50% increase in SIRT1 enzymatic activity. The following table summarizes the reported potencies of SRT1720 and other SIRT1 activators. It is important to note that these values can vary depending on the experimental conditions and the specific assay used.
| Compound | Type | EC1.5 (µM) | Maximal Activation (%) | Assay Method | Reference |
| SRT1720 | Synthetic | 0.16 - 0.32 | 741 - 781 | Mass Spectrometry / Fluorescence Polarization | [5][8] |
| SRT2183 | Synthetic | 0.49 | 285 | Fluorescence Polarization | [5] |
| SRT1460 | Synthetic | 2.9 | 434 | Fluorescence Polarization | [5] |
| Resveratrol | Natural | 31.6 | 239 | Fluorescence Polarization | [5] |
Note: There is controversy regarding the direct activation of SIRT1 by SRT1720 and related compounds. Some studies have shown that these compounds do not activate SIRT1 when native peptide or full-length protein substrates are used, suggesting that the activation observed in some assays may be an artifact of the fluorophore-containing substrates.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SIRT1 activator potency.
Fluorometric SIRT1 Activity Assay
This assay measures the deacetylation of a peptide substrate containing a fluorophore.
-
Reagents and Preparation:
-
SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (e.g., from Enzo Life Sciences)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (SRT1720, other activators) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[9]
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence signal over time.
-
The EC1.5 value is calculated by plotting the percentage of activation against the compound concentration and fitting the data to a dose-response curve.
-
Mass Spectrometry-Based SIRT1 Activity Assay
This method directly measures the formation of the deacetylated peptide product.
-
Reagents and Preparation:
-
SIRT1 enzyme
-
Acetylated peptide substrate (without a fluorophore)
-
NAD+
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 0.1% formic acid)
-
-
Procedure:
-
The reaction is set up similarly to the fluorometric assay, with the SIRT1 enzyme, acetylated peptide substrate, NAD+, and test compounds.
-
The reaction is incubated at 37°C.
-
The reaction is quenched at different time points by adding the stop solution.
-
The reaction mixture is then analyzed by mass spectrometry to quantify the amount of deacetylated peptide product.
-
-
Data Analysis:
-
The initial reaction velocity is determined from the amount of product formed over time.
-
The EC1.5 values are calculated as described for the fluorometric assay.
-
Signaling Pathways and Experimental Workflows
SIRT1 Signaling Pathway
SIRT1 regulates a multitude of cellular processes by deacetylating key protein targets. This diagram illustrates the central role of SIRT1 in cellular signaling.
Caption: Simplified diagram of the SIRT1 signaling pathway.
Experimental Workflow for Assessing SIRT1 Activation
This diagram outlines a typical workflow for screening and validating SIRT1 activators.
Caption: A typical experimental workflow for identifying and validating SIRT1 activators.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarlyworks.adelphi.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. abcam.com [abcam.com]
Validating SRT1720 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SRT1720, a well-characterized activator of Sirtuin 1 (SIRT1). We present experimental data, detailed protocols for key assays, and visual aids to facilitate a deeper understanding of the underlying mechanisms and experimental workflows.
Introduction to SRT1720 and SIRT1
SRT1720 is a small molecule activator of SIRT1, an NAD⁺-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation, by deacetylating a wide range of protein substrates. The activation of SIRT1 by compounds like SRT1720 has been shown to offer potential therapeutic benefits in age-related diseases. However, some studies have questioned the direct activation of SIRT1 by SRT1720, suggesting that the observed effects in certain in vitro assays might be dependent on the use of fluorophore-labeled substrates. This guide explores various methods to rigorously validate the engagement of SRT1720 with SIRT1 in a cellular context, addressing this controversy and providing researchers with the tools to generate robust and reliable data.
Quantitative Comparison of SIRT1 Activators
The following table summarizes the potency of SRT1720 in comparison to other known SIRT1 modulators. It is important to note that the potency of these compounds can vary depending on the assay format and cellular context.
| Compound | Assay Type | Target | EC50 / IC50 | Reference |
| SRT1720 | Cell-free (Fluor de Lys) | SIRT1 | 0.16 µM (EC₅₀) | [2][3][4] |
| Bladder Cancer Organoids | Growth Inhibition | 0.35 µM (IC₅₀) | [1] | |
| Multiple Myeloma Cells | Cell Viability | 3-5 µM (IC₅₀) | [5] | |
| Resveratrol | Cell-free (Fluor de Lys) | SIRT1 | ~22-100 µM (EC₅₀) | [6] |
| Human Monocytic Cells | Oxidative Stress Reduction | 3-6 µM | [7][8] | |
| SRT2104 | Cell-free (Fluorescence Polarization) | SIRT1 | 0.3 µM (EC₅₀) | [9] |
| C2C12 Cells | p65/RelA Acetylation | 3 µM | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of SRT1720 action and the experimental approaches to validate its target engagement, the following diagrams are provided.
Experimental Protocols
Here we provide detailed protocols for the most common and robust methods to assess SRT1720 target engagement in cells.
Fluor de Lys (FdL) Assay for SIRT1 Activity
This assay measures the deacetylase activity of SIRT1 in vitro or in cell lysates using a fluorogenic substrate.
Materials:
-
Fluor de Lys-SIRT1 substrate (e.g., from Enzo Life Sciences, Abcam, or Sigma-Aldrich)[11][12]
-
Developer solution (contains trichostatin A to inhibit other HDACs and a peptide cleavage agent)
-
SIRT1 enzyme (recombinant or from cell lysate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ solution
-
SRT1720 and other test compounds
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 440-460 nm)[13]
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of SRT1720 and other compounds in assay buffer. Prepare a master mix containing the Fluor de Lys substrate and NAD⁺ in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the test compound or vehicle control.
-
Enzyme Addition: Add the SIRT1 enzyme solution (recombinant or cell lysate) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[11]
-
Development: Add the developer solution to each well and incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the compound concentration to determine the EC₅₀.
Western Blot for Acetylated p53
This method directly assesses the consequence of SIRT1 activation in cells by measuring the deacetylation of a known SIRT1 substrate, the tumor suppressor protein p53.
Materials:
-
Cells treated with SRT1720 or control.
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382) and anti-total p53.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p53 or a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated p53 to total p53.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing SIRT1.
-
SRT1720 or other test compounds.
-
PBS with protease inhibitors.
-
Thermal cycler or heating block.
-
Lysis method (e.g., freeze-thaw cycles or lysis buffer).
-
Centrifuge.
-
Reagents for protein quantification (e.g., Western blotting as described above).
Procedure:
-
Cell Treatment: Treat cells with SRT1720 or vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.[14] The optimal temperature range for SIRT1 should be determined empirically.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and quantify the amount of soluble SIRT1 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of SRT1720 indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the EC₅₀ of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Materials:
-
Mammalian expression vector encoding a NanoLuc®-SIRT1 fusion protein.
-
A cell-permeable fluorescent tracer that binds to SIRT1.
-
HEK293 cells or other suitable cell line.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence (e.g., 450nm for donor and >600nm for acceptor).
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-SIRT1 fusion vector.
-
Cell Plating: Plate the transfected cells into the assay plate.
-
Compound and Tracer Addition: Add serial dilutions of SRT1720 or other test compounds to the wells. Then, add the fluorescent tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for a time sufficient to reach binding equilibrium (typically 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.
-
BRET Measurement: Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., >600 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC₅₀.
Conclusion
Validating the cellular target engagement of SRT1720 is crucial for interpreting its biological effects and for the development of novel SIRT1 activators. This guide provides a comparative overview of several robust methodologies. While in vitro assays like the Fluor de Lys assay can provide initial insights into SIRT1 activation, cellular assays such as Western blotting for substrate acetylation, CETSA, and NanoBRET™ offer more physiologically relevant confirmation of target engagement. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By employing a combination of these techniques, researchers can confidently validate the interaction of SRT1720 and other modulators with SIRT1 in a cellular environment, paving the way for a deeper understanding of sirtuin biology and its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol up-regulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. FLUOR DE LYS® SIRT «AbZCLbgV[Y | RXEoCI®ïÐ [cosmobio.co.jp]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. benchchem.com [benchchem.com]
A Cross-Study Comparative Analysis of SRT1720 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Efficacy of SRT1720
The following tables summarize the key quantitative findings from various studies investigating the effects of SRT1720.
Table 1: Effects of SRT1720 on Lifespan and Healthspan in Mice
| Parameter | Mouse Model | Diet | SRT1720 Dose | Outcome | Reference |
| Mean Lifespan | C57BL/6J | Standard | 100 mg/kg/day | Increased by 8.8% | [1] |
| Median Survival | C57BL/6J | High-Fat | 100 mg/kg/day | Significantly increased | [2] |
| Body Weight | C57BL/6J | Standard & High-Fat | 100 mg/kg/day | Reduced | [1] |
| Body Fat Percentage | C57BL/6J | Standard | 100 mg/kg/day | Reduced | [1] |
| Motor Coordination | C57BL/6J | Standard | 100 mg/kg/day | Improved | [1] |
Table 2: Metabolic Effects of SRT1720 in Rodent Models
| Parameter | Model | Diet | SRT1720 Dose | Outcome | Reference |
| Fasting Blood Glucose | Diabetic rats | High-Fat | Not specified | Significantly lowered | [3] |
| Insulin Levels | Diabetic rats | High-Fat | Not specified | Significantly lowered | [3] |
| Total Cholesterol | C57BL/6J mice | Standard | 100 mg/kg/day | Decreased | |
| LDL-Cholesterol | C57BL/6J mice | Standard | 100 mg/kg/day | Decreased | |
| Glucose Tolerance | Offspring of HFD-fed mice | High-Fat | Not specified | Significantly improved | [4] |
| Insulin Resistance (HOMA-IR) | Diabetic rats | High-Fat | Not specified | Enhanced glucose tolerance and HOMA-IR scores | [3] |
Table 3: Anti-Cancer and Pro-Metastatic Effects of SRT1720
| Cancer Type | Model | SRT1720 Concentration/Dose | Effect | Reference |
| Multiple Myeloma | In vitro (cell lines) | 3-7 µM (IC50) | Decreased cell viability | |
| Multiple Myeloma | In vivo (xenograft) | 200 mg/kg | Significantly inhibited tumor growth | |
| Breast Cancer | In vitro (MDA-MB-231) | Not specified | Increased cell death | [5] |
| Bladder Cancer | In vitro (organoids) | 10 µM | Reduced growth to 7% of vehicle | |
| Breast Cancer | In vivo (mouse model) | Not specified | Promoted lung metastasis | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of SRT1720 or vehicle control for the desired time period.
-
MTT Addition: After treatment, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[7]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel based on the molecular weight of the target protein.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[6]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
SIRT1 Enzymatic Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and NAD+.
-
Compound Addition: Add SRT1720 at various concentrations or control compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add a developer solution that stops the SIRT1 reaction and produces a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[9] The fluorescence is directly proportional to the SIRT1 activity.
Signaling Pathways and Mechanisms of Action
SRT1720 is reported to be a specific activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including inflammation, metabolism, and cell survival, primarily through the deacetylation of numerous protein targets. One of the key pathways modulated by SIRT1 is the NF-κB signaling pathway.
SRT1720-Mediated SIRT1 Activation and NF-κB Inhibition
Caption: SRT1720 activates SIRT1, leading to the deacetylation and subsequent inhibition of the NF-κB p65 subunit.
Studies have shown that SRT1720-mediated activation of SIRT1 leads to the deacetylation of the p65 subunit of NF-κB at lysine 310.[10] This deacetylation inhibits the transcriptional activity of NF-κB, resulting in the downregulation of pro-inflammatory genes.[2][10] This mechanism is believed to underlie many of the beneficial effects of SRT1720, including its anti-inflammatory properties observed in various disease models.[2]
Experimental Workflow for Assessing SRT1720 Efficacy in a Murine Model
Caption: A typical experimental workflow for evaluating the long-term efficacy of SRT1720 in a mouse model.
This diagram illustrates a common experimental design used in preclinical studies to assess the effects of SRT1720 on lifespan and healthspan. Mice are randomized into control and treatment groups, with the latter receiving SRT1720 mixed into their diet. Various physiological parameters are monitored throughout the study, and tissues are collected at the endpoint for detailed molecular analysis.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ptglab.com [ptglab.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Complexity of SRT1720: A Comparative Guide to its SIRT1-Dependent and Independent Effects
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of pharmacological compounds is paramount. SRT1720, a small molecule initially identified as a potent activator of the NAD+-dependent deacetylase SIRT1, has been the subject of extensive research and considerable debate. While early studies championed its effects as being primarily mediated through SIRT1, a growing body of evidence utilizing SIRT1 knockout and knockdown models has revealed a more complex picture, with significant downstream effects occurring independently of this canonical target. This guide provides an objective comparison of the SIRT1-dependent and -independent effects of SRT1720, supported by experimental data and detailed methodologies.
Executive Summary
The prevailing evidence indicates that while some of the beneficial effects of SRT1720, particularly in metabolic regulation and inflammation, are indeed mediated by SIRT1, other significant activities, including the induction of apoptosis and the regulation of certain protein acetylation states, can occur in the absence of SIRT1. This suggests that SRT1720 possesses off-target effects, with the histone acetyltransferase p300 being identified as a potential alternative target. The initial in vitro assays that reported potent SIRT1 activation by SRT1720 have also come under scrutiny, with suggestions that the use of fluorophore-conjugated substrates may have produced artifactual results. This guide will dissect the evidence for both SIRT1-dependent and -independent pathways, providing a comprehensive overview for researchers navigating the use of this compound.
Data Presentation: Quantitative Comparison of SRT1720 Effects
The following tables summarize the key quantitative findings from studies investigating the effects of SRT1720 in the presence and absence of SIRT1.
| Downstream Effect | Model System | SRT1720 Effect in Wild-Type (WT) | SRT1720 Effect in SIRT1 Knockout (KO)/Knockdown (KD) | SIRT1 Dependency | Reference |
| NF-κB Signaling | Murine Embryonic Fibroblasts (MEFs) | Significant changes in the phosphorylation status of NF-κB pathway regulators. | No significant changes in the phosphorylation status of NF-κB pathway regulators. | Dependent | [1][2] |
| p53 Acetylation | Various cell lines | Decreased acetylated p53. | Decreased acetylated p53. | Independent | [3] |
| Apoptosis | Adult T-cell leukemia/lymphoma (ATL) cell lines | Increased apoptosis (Annexin V positive cells, cleaved PARP-1, cleaved caspase-3). | Increased apoptosis; SIRT1 knockdown did not attenuate SRT1720-induced cell death. | Independent | [4] |
| Metabolic Improvements (in vivo) | Mice on a high-fat diet | Improved insulin sensitivity and glucose homeostasis. | Effects on metabolic parameters are debated; some studies show benefits are SIRT1-dependent. | Dependent (Controversial) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of SRT1720's downstream effects, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to SRT1720 and SRT2104 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting metabolic diseases, small molecule activators of Sirtuin 1 (SIRT1) have emerged as a promising class of compounds. Among these, SRT1720 and SRT2104 have been the subject of extensive preclinical and clinical investigation. Both are synthetic, potent activators of SIRT1, an NAD+-dependent deacetylase that plays a critical role in metabolic regulation. This guide provides an objective comparison of SRT1720 and SRT2104, summarizing their performance in metabolic studies with supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Overview and Mechanism of Action
SRT1720 and SRT2104 were developed as specific activators of SIRT1, aiming to harness the beneficial metabolic effects observed with caloric restriction, a state where SIRT1 activity is naturally enhanced.[1] SIRT1 activation triggers a cascade of events that improve metabolic homeostasis, including enhanced mitochondrial biogenesis, reduced inflammation, and improved insulin sensitivity.[2][3] While both compounds are reported to activate SIRT1, some studies have raised questions about the direct allosteric activation mechanism of SRT1720, suggesting potential off-target effects.[1] In contrast, SRT2104 is often described as a more selective and potent SIRT1 activator with a better pharmacokinetic profile.[4][5]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various metabolic studies involving SRT1720 and SRT2104. These studies have primarily been conducted in mouse models of obesity, type 2 diabetes, and aging.
Table 1: Effects on Body Weight and Composition
| Compound | Model System | Dose and Duration | Key Findings | Reference(s) |
| SRT1720 | High-fat diet (HFD)-fed mice | 100 mg/kg/day in diet | Reduced body weight and body fat percentage. | [1][6] |
| HFD-fed aged mice | 2 g/kg food | Modest reduction in body weight gain. | [3] | |
| SRT2104 | Standard diet-fed mice | 100 mg/kg/day in diet | No significant effect on body weight. | [7] |
| Diet-induced obese mice | Not specified | No significant effect on body weight. | [8] |
Table 2: Effects on Glucose Homeostasis and Insulin Sensitivity
| Compound | Model System | Dose and Duration | Key Findings | Reference(s) |
| SRT1720 | Diet-induced obese (DIO) mice | 10 weeks | Lowered fed plasma glucose levels and improved glucose tolerance. | [9] |
| Lepob/ob mice | 1 week | Reduced plasma glucose levels. | [9] | |
| HFD-fed mice | Not specified | Improved glucose homeostasis and insulin sensitivity. | [2] | |
| SRT2104 | Standard diet-fed mice | Lifelong | Reduced fasting blood glucose and insulin levels, and HOMA-IR. | [7] |
| Type 2 diabetes patients | 0.25 to 2.0 g/day for 28 days | No significant alteration in blood glucose levels or insulin sensitivity. | [8][10] | |
| Diet-induced obese mice | Not specified | Improved glucose homeostasis and insulin sensitivity. | [8] |
Table 3: Effects on Lipid Metabolism
| Compound | Model System | Dose and Duration | Key Findings | Reference(s) |
| SRT1720 | HFD-fed mice | Not specified | Ameliorated fatty liver by reducing lipogenic enzyme expression. | [11] |
| Standard diet-fed mice | Lifelong | Decreased total cholesterol and LDL-cholesterol levels. | [6] | |
| SRT2104 | Elderly volunteers | 0.5 or 2.0 g/day for 28 days | Improved blood lipid profiles, with reductions in serum cholesterol, LDL, and triglycerides. | [10][12] |
| Type 2 diabetes patients | 0.25 to 2.0 g/day for 28 days | Reductions in LDL cholesterol and triglycerides. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: SIRT1 activation pathway by SRT1720 and SRT2104.
Caption: General workflow for a preclinical metabolic study.
Experimental Protocols
This section provides a generalized methodology for key experiments cited in the comparison of SRT1720 and SRT2104, based on common practices in preclinical metabolic research.
Animal Models and Treatment
-
Animal Models: Studies typically utilize mouse models of metabolic disease, such as diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet, typically 45-60% kcal from fat) or genetic models like leptin-deficient ob/ob mice.[9][11]
-
Drug Administration: SRT1720 and SRT2104 are often administered orally, either by oral gavage or formulated in the diet.[1][7] Dosages in mice commonly range from 100 to 500 mg/kg of body weight per day.[1][9]
-
Treatment Duration: The duration of treatment varies depending on the study's objectives, ranging from acute (days) to chronic (weeks or months) administration.[7][9]
Key Metabolic Assays
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (typically 16 hours).
-
Administer a bolus of glucose (usually 1-2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for glucose excursion to assess glucose disposal.[1]
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for a shorter period (typically 4-6 hours).
-
Administer a bolus of human or murine insulin (usually 0.5-1.0 U/kg body weight) via IP injection.
-
Collect blood samples at baseline (0 minutes) and at specified time points post-insulin administration (e.g., 15, 30, 45, and 60 minutes).
-
Measure blood glucose levels.
-
The rate of glucose disappearance reflects insulin sensitivity.[9]
-
-
Blood and Tissue Analysis:
-
Plasma Parameters: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, total cholesterol, LDL, and HDL using commercially available ELISA or colorimetric assay kits.
-
Tissue Histology: Livers are often harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis or with Oil Red O for lipid accumulation.[11]
-
Gene Expression Analysis: RNA is extracted from tissues like the liver, muscle, and adipose tissue to quantify the expression of genes involved in metabolism and inflammation using quantitative real-time PCR (qRT-PCR).
-
Conclusion
Both SRT1720 and SRT2104 have demonstrated beneficial effects on various metabolic parameters in preclinical models, primarily through the activation of SIRT1. SRT1720 has shown efficacy in improving glucose homeostasis, lipid profiles, and reducing body weight in obese mouse models.[1][9][11] SRT2104 also improves glucose and lipid metabolism, and while it has shown promise in preclinical studies, its effects on glycemic control in human trials have been less pronounced.[7][8][10]
A key consideration for researchers is the reported specificity and pharmacokinetic properties of these compounds. SRT2104 is often highlighted for its improved selectivity and more favorable pharmacokinetic profile compared to SRT1720.[4][5] However, the in vivo efficacy of both compounds can be influenced by factors such as the animal model, diet composition, and treatment regimen.[13] The controversy surrounding the direct SIRT1 activation by SRT1720 also warrants careful consideration when interpreting experimental results.[14]
Future research should focus on further elucidating the precise molecular mechanisms of these compounds and conducting well-controlled, head-to-head comparative studies to more definitively establish their relative efficacy and safety profiles for the potential treatment of metabolic diseases.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining a High Dose of Metformin With the SIRT1 Activator, SRT1720, Reduces Life Span in Aged Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedics.com [genemedics.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Published SRT1720 Findings
This guide provides a comprehensive analysis of the published findings on SRT1720, a synthetic compound reported to be a specific activator of Sirtuin 1 (SIRT1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and the controversy surrounding the mechanism of action of SRT1720. We will objectively compare its reported performance with supporting and conflicting experimental data, present detailed methodologies for key experiments, and visualize the discussed signaling pathways and workflows.
Overview of SRT1720 and its Proposed Mechanism of Action
SRT1720 is a small molecule that has been widely studied for its potential to mimic the beneficial effects of caloric restriction and extend healthspan. The primary proposed mechanism of action is the direct allosteric activation of SIRT1, an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[1] Activation of SIRT1 is believed to confer a range of health benefits, including improved metabolism, protection against age-related diseases, and anti-inflammatory effects.[1][2][3][4]
The Controversy: Is SRT1720 a Direct SIRT1 Activator?
A significant point of contention in the scientific literature is the direct activation of SIRT1 by SRT1720. While initial studies reported potent activation, subsequent research raised concerns about the experimental assays used.
Evidence for Direct Activation:
Initial in vitro studies using a fluorophore-labeled peptide substrate (TAMRA) showed that SRT1720 is a potent SIRT1 activator, with an EC1.5 (the concentration required to increase enzyme activity by 50%) of 0.32 µM.[5] Several in vivo studies have also provided indirect evidence by demonstrating that the physiological effects of SRT1720 are dependent on the presence of SIRT1.[1][6] For instance, the inhibition of pro-inflammatory gene expression and the lowering of NF-κB pathway regulator phosphorylation by SRT1720 were observed only when SIRT1 was functionally present.[1][6]
Evidence Against Direct Activation (The Reproducibility Issue):
A key study challenged the direct activation hypothesis by demonstrating that SRT1720 and other related compounds failed to activate SIRT1 when using native peptide or full-length protein substrates that lack a fluorophore.[5][7] This suggests that the observed activation in earlier studies might be an artifact of the experimental setup, where the compound interacts with the fluorophore-containing substrate rather than directly with the SIRT1 enzyme.[5][7] These studies also found that SRT1720 exhibited multiple off-target activities against other enzymes, receptors, and ion channels.[5]
Comparative Data on the Effects of SRT1720
The following tables summarize the quantitative data from key studies on the effects of SRT1720 in various models.
Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice
| Parameter | Model | Diet | SRT1720 Dose | Outcome | Reference |
| Mean Lifespan | Adult Mice | High-Fat Diet (HFD) | 100 mg/kg | 18% increase from birth, 44% increase from start of treatment | [8] |
| Median Lifespan | Adult Mice | HFD | 100 mg/kg | Increased from 94 weeks (control) to 115 weeks | [8] |
| Lifespan | Aged Mice | HFD | 500 mg/kg (with 1% Metformin) | Reduced lifespan | [9] |
| Glucose Disposal | Mice | Standard Diet (SD) | 100 mg/kg | Significant reduction in area under the curve in oral glucose tolerance test | [1] |
| Insulin Sensitivity | Mice | HFD | 100 mg/kg | Improved insulin sensitivity | [8] |
| Liver Steatosis | Mice | HFD | 100 mg/kg | Reduced liver steatosis | [8] |
| Plasma Glucose | Mice | HFD | Not specified | No effect on lowering plasma glucose | [5] |
| Mitochondrial Capacity | Mice | HFD | Not specified | No improvement in mitochondrial capacity | [5] |
Table 2: Anti-inflammatory and Vasculoprotective Effects of SRT1720
| Parameter | Model | SRT1720 Dose | Outcome | Reference |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | Septic Mice (CLP model) | 5 or 20 mg/kg BW (IV) | Significant reduction in serum and liver levels | [2] |
| NF-κB Activation (p65 acetylation) | Aorta of old mice | 4-week treatment | Normalized NF-κB activation | [10] |
| TNF-α Expression | Aorta of old mice | 4-week treatment | Reduced TNF-α expression | [10] |
| Endothelial Dysfunction | Old Mice | 4-week treatment | Restored endothelial-dependent dilation (EDD) | [3][10] |
| Arterial Superoxide Production | Old Mice | 4-week treatment | Normalized aortic superoxide production | [3] |
Table 3: Anti-Tumor Effects of SRT1720
| Parameter | Model | SRT1720 Dose | Outcome | Reference |
| Cell Viability (IC50) | Multiple Myeloma (MM) cell lines | In vitro | 3–7 µM | Significant decrease in viability |
| Tumor Growth | Human plasmacytoma xenograft mice | 200 mg/kg (5 days/week for 3 weeks) | Significant inhibition of tumor growth (P < 0.008) | [11] |
| Apoptosis | MM cells | In vitro | Not specified | Induced apoptosis, associated with caspase activation |
| NF-κB Activity | MM cells | In vitro | Not specified | Significant blockade of NF-κB activity |
Experimental Protocols
4.1. In Vitro SIRT1 Activation Assay (Fluorogenic Assay)
-
Objective: To measure the direct activation of SIRT1 by a compound.
-
Reagents: Recombinant human SIRT1 enzyme, NAD+, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a covalently attached fluorophore like TAMRA).
-
Procedure:
-
The SIRT1 enzyme is incubated with the test compound (e.g., SRT1720) at various concentrations.
-
The reaction is initiated by adding NAD+ and the fluorogenic peptide substrate.
-
The deacetylation of the peptide by SIRT1 makes it susceptible to cleavage by a developing reagent.
-
Cleavage of the deacetylated substrate releases the fluorophore, leading to an increase in fluorescence.
-
The rate of fluorescence increase is measured over time and is proportional to SIRT1 activity.
-
-
Contention: As noted by Pacholec et al. (2010), this assay's results may be skewed if the test compound interacts with the fluorophore-tagged substrate, leading to an apparent but not direct activation of SIRT1.[5]
4.2. In Vivo Mouse Lifespan and Metabolism Studies
-
Objective: To evaluate the long-term effects of SRT1720 on lifespan and metabolic health.
-
Animal Model: Typically C57BL/6 mice.
-
Dietary Intervention:
-
Monitoring:
-
Body weight and food intake are monitored regularly (e.g., bi-weekly).[1]
-
Lifespan is recorded, and survival curves (Kaplan-Meier) are generated.[8]
-
Metabolic assessments include:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.[1]
-
Insulin Sensitivity: Calculated using the homeostatic model assessment of insulin resistance (HOMA-IR).[6]
-
Body Composition: Fat mass measured by nuclear magnetic resonance spectroscopy.[6]
-
Respiratory Exchange Ratio (RER): Measured using a comprehensive lab animal monitoring system (CLAMS) to assess fuel preference.[1]
-
-
-
Tissue Analysis: At the end of the study, tissues (e.g., liver, muscle) are collected for gene expression analysis and histological examination.[1][8]
4.3. Anti-Tumor Efficacy in a Xenograft Mouse Model
-
Objective: To assess the in vivo anti-cancer activity of SRT1720.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., multiple myeloma cells).
-
Treatment: Once tumors are established, mice are treated with SRT1720 (e.g., 200 mg/kg, administered orally or intraperitoneally, 5 days a week) or a vehicle control.[11]
-
Outcome Measures:
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[12]
-
Visualizing the Pathways and Workflows
Diagram 1: Proposed SIRT1 Signaling Pathway Activated by SRT1720
Caption: Proposed mechanism of SRT1720 via SIRT1 activation.
Diagram 2: Experimental Workflow for In Vivo Mouse Studies
Caption: General workflow for SRT1720 in vivo mouse studies.
Diagram 3: Reproducibility Conflict in SIRT1 Activation Assay
Caption: Conflict in SRT1720's direct activation of SIRT1.
Conclusion
The reproducibility of findings concerning SRT1720 is a complex issue. While the compound demonstrates significant and often reproducible beneficial effects in various in vivo models of aging and disease, its fundamental mechanism of action remains controversial. The initial claim of direct SIRT1 activation has been challenged, with evidence suggesting the initial findings may have been an artifact of the assay methodology.[5][7]
This discrepancy highlights the critical importance of using multiple, robust experimental approaches to validate drug mechanisms. While the therapeutic potential of SRT1720 observed in animal models is compelling, the uncertainty surrounding its direct target complicates its clinical development. Future research should focus on elucidating the precise molecular targets of SRT1720 to better understand its physiological effects and to resolve the existing controversies in the field. Researchers should exercise caution in interpreting studies that rely solely on fluorogenic assays for SIRT1 activation and consider the possibility of off-target effects.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SRT1720 improves survival and healthspan of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Direct Interaction Between SRT1720 and SIRT1: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the direct molecular interaction between a compound and its target protein is a cornerstone of drug discovery. In the context of sirtuin-activating compounds (STACs), the direct binding of molecules like SRT1720 to SIRT1 has been a subject of intense investigation and debate. This guide provides a comparative overview of the biochemical assays employed to confirm this interaction, presenting supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
The initial enthusiasm for SRT1720 as a potent, direct activator of SIRT1 has been tempered by findings suggesting that its mechanism of action is more complex than previously understood. Several studies have demonstrated that the apparent activation of SIRT1 by SRT1720 in early assays was an artifact of the experimental setup, specifically the use of peptide substrates labeled with a fluorophore.[1][2][3] This guide delves into the assays that have been pivotal in elucidating the nuances of the SRT1720-SIRT1 interaction.
Comparative Analysis of Biochemical Assay Data
To provide a clear comparison of the performance of SRT1720 and other relevant compounds in various biochemical assays, the following table summarizes key quantitative data from published studies. It is important to note that the observed activity of SRT1720 is highly dependent on the substrate used.
| Compound | Assay Type | Substrate | EC1.5 (μM) | Maximal Activation (%) | Binding Affinity (Kd) (μM) | Citation |
| SRT1720 | HPLC-based Deacetylase Assay | TAMRA-p53 Peptide | 0.32 | 741 | - | [1] |
| HPLC-based Deacetylase Assay | Native p53 Peptide | No activation (40% inhibition at 30 μM) | - | - | [1] | |
| Fluorescence Polarization Assay | Fluorogenic p53 Peptide | 0.16 | 781 | - | [1][4] | |
| Surface Plasmon Resonance (SPR) | TAMRA-p53 Peptide | - | - | Binds directly to substrate | [1] | |
| Resveratrol | HPLC-based Deacetylase Assay | TAMRA-p53 Peptide | 31.6 | 239 | - | [1] |
| HPLC-based Deacetylase Assay | Native p53 Peptide | No activation | - | - | [1] | |
| SRT1460 | HPLC-based Deacetylase Assay | TAMRA-p53 Peptide | - | 434 | - | [1] |
| HPLC-based Deacetylase Assay | Native p53 Peptide | No activation | - | - | [1] | |
| Isothermal Titration Calorimetry (ITC) | SIRT1-TAMRA Peptide Complex | - | - | Binds to the complex | [1] | |
| Isothermal Titration Calorimetry (ITC) | SIRT1-Native Peptide Complex | - | - | No binding observed | [2] | |
| SRT2183 | HPLC-based Deacetylase Assay | TAMRA-p53 Peptide | - | 285 | - | [1] |
| HPLC-based Deacetylase Assay | Native p53 Peptide | No activation | - | - | [1] | |
| EX-527 (Inhibitor) | HPLC-based Deacetylase Assay | Native p53 Peptide | - | 100% inhibition at 100 μM | - | [1] |
EC1.5: The concentration required to increase enzyme activity by 50%.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the SRT1720-SIRT1 interaction.
HPLC-Based SIRT1 Deacetylase Assay
This method directly measures the formation of the deacetylated peptide product, avoiding potential artifacts associated with indirect fluorescence measurements.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 25 mM Tris-acetate (pH 8.0), 137 mM Sodium Acetate, 2.7 mM Potassium Acetate, 1 mM Magnesium Acetate, 5 mM DTT, 0.05% Tween-20, 150 μM NAD+, and 10 nM purified human SIRT1 enzyme.
-
Compound Incubation: Add SRT1720 or other test compounds at desired concentrations to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding either a fluorogenic (e.g., TAMRA-p53) or a native (unlabeled) acetylated p53-derived peptide substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing a SIRT1 inhibitor like nicotinamide.
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the acetylated substrate and the deacetylated product. The percentage of conversion is calculated to determine SIRT1 activity.[1][2]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the TAMRA-p53 peptide substrate) onto a sensor chip surface.
-
Analyte Injection: Flow a solution containing the other binding partner (e.g., SRT1720) over the sensor surface at various concentrations.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[1][5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Place a solution of the macromolecule (e.g., SIRT1 in complex with a peptide substrate) in the sample cell of the calorimeter.
-
Titration: Fill the injection syringe with a solution of the ligand (e.g., SRT1460).
-
Injection and Measurement: Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][2]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and molecular interactions. The following visualizations were created using the Graphviz DOT language.
Caption: A flowchart comparing experimental workflows for testing the direct interaction of SRT1720 with SIRT1 using different substrates.
Caption: A diagram illustrating the proposed allosteric mechanism of SIRT1 activation by small-molecule activators (STACs) like SRT1720.
Conclusion
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarlyworks.adelphi.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Therapeutic Effects of SRT1720
SRT1720, a synthetic compound identified as a potent activator of Sirtuin 1 (SIRT1), has been the subject of extensive preclinical research to evaluate its therapeutic potential across a range of age-related and metabolic diseases.[1] This guide provides a comparative overview of the in vivo efficacy of SRT1720, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Data Summary
The therapeutic effects of SRT1720 have been demonstrated in various animal models, showing significant improvements in healthspan, metabolism, and inflammation. The following tables summarize the quantitative outcomes from key in vivo studies.
Table 1: Effects of SRT1720 on Lifespan and Healthspan in Mice
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Effect | Reference |
| Median Lifespan | C57BL/6J mice on High-Fat Diet (HFD) | SRT1720 (100 mg/kg diet) | HFD | 22-week increase | [2] |
| Mean Lifespan | C57BL/6J mice on Standard Diet (SD) | SRT1720 (100 mg/kg diet) | SD | 8.8% increase | [3] |
| Rotarod Performance (13 months) | C57BL/6J mice on SD | SRT1720 | SD | Significant improvement | [2] |
| Cataract Formation | C57BL/6J mice on SD | SRT1720 | SD | Delayed onset | [4] |
Table 2: Metabolic Effects of SRT1720 in Rodent Models
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Insulin Sensitivity | Mice on HFD | SRT1720 | HFD | Improved | [2][5] |
| Liver Steatosis | Mice on HFD | SRT1720 | HFD | Reduced | [5] |
| Plasma Glucose | ob/ob mice on HFD | SRT1720 | HFD | No significant decrease | [6] |
| Body Weight | C57BL/6J mice on HFD | SRT1720 | HFD | Significantly reduced | [2] |
Table 3: Anti-inflammatory Effects of SRT1720 In Vivo
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Plasma IL-6 and TNF-α | Klebsiella pneumoniae pneumosepsis mice | SRT1720 (20 mg/kg, IP) | Vehicle | Significantly lower | [7] |
| Aortic NF-κB Activity | Old B6D2F1 mice | SRT1720 (100 mg/kg body wt) | Vehicle | Normalized | [8] |
| Pro-inflammatory Gene Expression (Liver & Muscle) | C57BL/6J mice on SD | SRT1720 | SD | Inhibited | [2][3] |
| Liver Necrosis | Klebsiella pneumoniae pneumosepsis mice | SRT1720 | Vehicle | Trend toward reduction | [7] |
It is important to note that some studies have questioned whether SRT1720 and similar compounds are direct activators of SIRT1, suggesting their effects might be mediated through other mechanisms.[6][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
1. Animal Lifespan and Healthspan Study
-
Animals: Male C57BL/6J mice.[2]
-
Diets: Mice were fed either a standard diet (SD) or a high-fat diet (HFD), with or without SRT1720 supplementation (100 mg/kg in the diet).[2]
-
Treatment Administration: SRT1720 was incorporated directly into the food pellets.
-
Healthspan Assessment:
-
Lifespan Determination: Animals were monitored daily, and the date of natural death was recorded to determine median and maximum lifespan.[2][3]
2. Klebsiella Pneumoniae Pneumosepsis Model
-
Animals: Mice.
-
Infection Model: Mice were intranasally inoculated with approximately 10^4 colony-forming units (CFUs) of Klebsiella pneumoniae.[7]
-
Treatment Protocol: SRT1720 (20 mg/kg) or vehicle (DMSO) was administered via intraperitoneal injection immediately before and 24 hours after bacterial inoculation.[7]
-
Outcome Measures:
-
Bacterial Loads: Bacterial counts were determined in lung, blood, and liver homogenates at 24 and 42 hours post-infection.[7]
-
Inflammatory Markers: Levels of cytokines (IL-6, TNF-α) were measured in plasma and lung homogenates.[7]
-
Organ Injury: Plasma levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured to assess liver injury. Lung pathology was scored based on histological examination.[7]
-
3. Vascular Endothelial Dysfunction in Aging Mice
-
Animals: Young (4–9 months) and old (29–32 months) male B6D2F1 mice.[8]
-
Treatment: Mice were treated with SRT1720 (100 mg/kg body weight) or vehicle for 4 weeks.[8]
-
Assessment of Endothelial Function: Endothelium-dependent dilation (EDD) of the aorta was measured in response to acetylcholine.[8]
-
Biochemical Analysis:
-
SIRT1 Expression and Activity: Aortic SIRT1 protein expression was determined by western blot. Activity was assessed by measuring the acetylation status of its substrate, p53.[8]
-
Oxidative Stress: Aortic superoxide production was measured.[8]
-
Inflammation: Aortic NF-κB activity and TNF-α levels were quantified.[8]
-
Signaling Pathways and Experimental Workflows
Visual diagrams help to clarify complex biological processes and experimental designs.
Caption: SRT1720 activates SIRT1, leading to the deacetylation of the p65 subunit of NF-κB.
Caption: Workflow for the in vivo pneumosepsis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720 improves survival and healthspan of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Sirt1 Activator SRT1720 Mitigates Human Monocyte Activation and Improves Outcome During Gram-Negative Pneumosepsis in Mice | MDPI [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 | Scilit [scilit.com]
Safety Operating Guide
Proper Disposal of SRT 1720 Dihydrochloride: A Guide for Laboratory Professionals
Researchers and scientists handling SRT 1720 dihydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe disposal of this research chemical, alongside relevant technical data and experimental context to support laboratory operations.
Disposal Procedures for this compound
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to follow established laboratory waste management protocols and local regulations to minimize environmental impact.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This may include pure, unused compound, contaminated personal protective equipment (PPE), empty containers, or solutions.
-
Segregate Non-Hazardous Waste: As this compound is considered non-hazardous, it should be segregated from hazardous chemical waste streams to ensure proper disposal pathways.
Step 2: Decontamination of Labware
-
Glassware and Equipment: Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent in which it is soluble (e.g., DMSO, ethanol), followed by copious amounts of water. The initial rinsate should be collected and disposed of as chemical waste.
Step 3: Disposal of Solid Waste
-
Small Quantities: For trace amounts of solid this compound, such as residual powder in a container, it may be permissible to dispose of it with regular laboratory trash, provided this aligns with your institution's policies.
-
Contaminated Materials: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in a designated solid waste container for non-hazardous materials.
Step 4: Disposal of Liquid Waste
-
Aqueous Solutions: Small volumes of dilute aqueous solutions of this compound may be eligible for drain disposal. However, this is subject to the approval of your institution's Environmental Health and Safety (EHS) department and local wastewater regulations. It is crucial to avoid releasing undiluted or large quantities into the sewer system.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container for proper disposal by your institution's hazardous waste management provider.
Step 5: Final Disposal and Documentation
-
Consult Institutional Guidelines: Always consult your institution's specific waste disposal guidelines. Many research facilities have dedicated protocols for chemical waste, regardless of its hazard classification.
-
Maintain Records: Document the disposal of this compound in your laboratory's chemical inventory or waste log as required by your institution.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents, which is critical information for preparing solutions and for decontamination procedures.
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL |
| Water | ≥ 2.5 mg/mL (with sonication and warming) |
| Ethanol | Not readily soluble |
Experimental Protocol: In Vivo Administration in Mice
This section provides a representative experimental protocol for the oral administration of this compound to mice, based on published research. This is for informational purposes and should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Objective: To assess the in vivo effects of this compound on a specific physiological parameter in a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 2% Hydroxypropyl methylcellulose (HPMC) + 0.2% Docusate sodium salt (DOSS) in water)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Oral gavage needles
-
Syringes
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals. b. Weigh the this compound accurately. c. Prepare the vehicle solution. d. Suspend the this compound in the vehicle solution by vortexing and sonication to achieve a homogenous suspension. Prepare fresh daily.
-
Animal Dosing: a. Record the body weight of each mouse before dosing. b. Calculate the volume of the dosing solution to be administered to each mouse based on its body weight. c. Administer the calculated volume of the this compound suspension or vehicle control to the mice via oral gavage.
-
Monitoring and Data Collection: a. Monitor the animals regularly for any adverse effects. b. At predetermined time points, collect relevant samples (e.g., blood, tissue) for analysis according to the specific experimental aims.
Visualizing the Disposal Workflow and Signaling Pathway
The following diagrams illustrate the recommended disposal workflow for this compound and its primary signaling pathway.
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
Caption: The signaling pathway of SRT 1720, a SIRT1 activator, and its downstream effects.
Personal protective equipment for handling SRT 1720 dihydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SRT1720 dihydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
SRT1720 dihydrochloride is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While specific quantitative exposure limits are not well-established, adherence to standard laboratory safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side-shields (EN166) |
| Skin Protection | Protective Gloves | Chemical-resistant, such as nitrile rubber |
| Lab Coat | Standard laboratory coat | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved respirator when handling powder |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of SRT1720 dihydrochloride and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle SRT1720 dihydrochloride in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Take precautions to minimize the generation of dust when working with the powdered form of the compound.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated work area.
Storage:
-
Temperature: Store in a dry, well-ventilated place. Recommended storage temperature is -20°C.
-
Container: Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Experimental Workflow for Handling SRT1720 Dihydrochloride
The following diagram outlines the standard operating procedure for the safe handling of SRT1720 dihydrochloride from receipt to disposal.
Caption: Workflow for Safe Handling of SRT1720 Dihydrochloride.
Disposal Plan
Proper disposal of SRT1720 dihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Steps:
-
Segregation: Collect all waste material, including unused compound and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the chemical name and hazard symbols in accordance with local and federal regulations.
-
Regulatory Compliance: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. Follow all applicable federal, state, and local environmental regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
